Big defensin 3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
QAQILLPIASYAGLTVTAPVFAALVAAYGIYAVTRYAIRKRRIV |
Origin of Product |
United States |
Evolutionary Biology and Diversification
Phylogenetic Origin and Ancestry of Big Defensins
The phylogenetic distribution of big defensins points to a monophyletic origin, suggesting they derive from a single primordial gene present in the last common ancestor of all bilaterian animals. nih.gov The journey of this ancestral gene through time is characterized by both conservation and significant loss, shaping its current, seemingly sporadic presence across the animal kingdom.
A clear evolutionary link exists between invertebrate big defensins and vertebrate β-defensins. nih.gov This relationship is supported by compelling structural and genomic evidence. researchgate.netnih.gov The C-terminal domain of big defensins is structurally very similar to the entire β-defensin peptide, sharing a conserved β-sheet structure stabilized by an identical pattern of three disulfide bridges (Cys1–5Cys2–4Cys3–6). nih.govnih.govcapes.gov.br However, a key distinction is that vertebrate β-defensins completely lack the characteristic N-terminal hydrophobic domain that defines big defensins. nih.govfrontiersin.org
Genomic analysis further solidifies this link, revealing that the defensin (B1577277) domain in both peptide families is encoded by a single exon that has a positionally conserved phase-1 intron upstream of it. researchgate.netnih.govcapes.gov.br The conservation of gene structure, particularly the phase of this intron, is considered a strong indicator of a shared evolutionary ancestry between these distantly related genes. nih.govfrontiersin.org
The discovery of big defensins has provided significant support for the "Missing Link Hypothesis" in the evolution of vertebrate defensins. nih.govresearchgate.net This hypothesis posits that an ancestral invertebrate big defensin gene is the most likely progenitor of modern vertebrate β-defensins. researchgate.netfrontiersin.org According to this model, β-defensins arose from a big defensin ancestor through evolutionary processes like exon shuffling or the intronization of exonic sequences. nih.govcapes.gov.br This led to the crucial loss of the N-terminal hydrophobic domain, a defining moment in the transition from invertebrate big defensins to the β-defensins seen in vertebrates, starting from basal chordates. researchgate.netfrontiersin.org
The distribution of big defensin genes across the animal kingdom is notably patchy and discontinuous. nih.gov They are present in some invertebrate phyla like Mollusca and Arthropoda, as well as in basal chordates, but are conspicuously absent in many other large lineages, including echinoderms, tunicates, and vertebrates. nih.govunits.it This scattered distribution is not due to convergent evolution but is rather the result of multiple, independent rounds of lineage-specific gene loss and contraction events that have occurred frequently over long evolutionary timescales. nih.govresearchgate.net
The high frequency of gene death is a significant factor contributing to genetic and phenotypic variation in animals. nih.gov The loss of big defensin genes in certain lineages might be linked to the high fitness cost associated with their maintenance, especially for species facing lower infection pressures. nih.gov This trade-off is supported by the observation of a high number of big defensin pseudogenes in some bivalves. nih.gov Therefore, the current distribution reflects a complex history of gene retention in some lineages where they remained beneficial, and gene loss in many others. nih.govresearchgate.net
Table 1: Documented Presence and Absence of Big Defensin Genes in Metazoan Lineages
| Phylum/Group | Lineage | Presence of Big Defensin Genes | Reference |
|---|---|---|---|
| Protostomia | |||
| Lophotrochozoa | |||
| Mollusca (Bivalvia, Gastropoda) | Present | nih.gov | |
| Annelida | Present | nih.gov | |
| Ecdysozoa | |||
| Arthropoda (Chelicerata) | Present | nih.gov | |
| Deuterostomia | |||
| Cephalochordata (Amphioxus) | Present | nih.govunits.it | |
| Tunicata | Absent | nih.gov | |
| Echinodermata | Absent | nih.gov | |
| Vertebrata | Absent (possess β-defensins) | nih.gov |
Genetic Architecture and Molecular Evolution
The evolution of big defensins is also evident in their genetic structure and the mechanisms that have driven their diversification, particularly in lineages where they have been retained and expanded.
The ancestral and most common gene architecture for big defensins appears to consist of three exons. nih.gov In this typical organization, found in most bivalves and the cephalochordate amphioxus, the signal peptide is encoded on the first two exons, while the mature peptide's coding region is split between the second and third exons. nih.gov Specifically, the N-terminal hydrophobic domain is often encoded by the second exon, and the C-terminal cysteine-rich domain (the β-defensin-like region) is encoded by the third exon. ifremer.frplos.org
However, several variations on this structure exist. For example, in the oyster Crassostrea gigas, the Cg-bigdef1 and Cg-bigdef2 genes have a simpler two-exon structure, where the first exon encodes the signal peptide, propeptide, and the N-terminal domain, while the second exon encodes the C-terminal β-defensin-like domain. ifremer.frplos.org The Cg-bigdef3 gene in the same species has a more complex structure with an additional intron and exon upstream. plos.org Further variations are seen in other animals; gastropod big defensin genes feature a phase 0 intron after the start codon slid back into exon 1, while horseshoe crab and scallop genes contain an additional intron that splits the second exon. nih.gov
Table 2: Variations in Big Defensin Gene Exon-Intron Organization
| Species/Group | Typical Number of Exons | Key Structural Features | Reference |
|---|---|---|---|
| Most Bivalves & Amphioxus | 3 | Ancestral architecture; coding region split between exons 2 and 3. | nih.gov |
| Oyster (Cg-bigdef1, Cg-bigdef2) | 2 | Exon 1: Signal peptide, propeptide, N-terminal domain. Exon 2: C-terminal domain. | ifremer.frplos.org |
| Oyster (Cg-bigdef3) | 3 | Additional intron and exon upstream compared to other Cg-bigdefs. | plos.org |
| Gastropods | 3 | Creation of a phase 0 intron due to a shift in the start codon position. | nih.gov |
| Horseshoe Crabs & Scallops | 4 | An additional intron splits the typical second exon into two smaller ones. | nih.gov |
In lineages that have retained big defensins, particularly in bivalve mollusks like mussels and oysters, the gene family has undergone significant expansion. nih.govunits.it This expansion is primarily the result of independent, lineage-specific events of gene duplication, often leading to the formation of tandem arrays of big defensin genes in the genome. nih.govnih.govmdpi.com
Following duplication, the newly acquired gene copies have typically undergone rapid molecular diversification. nih.govmdpi.com This evolutionary process has resulted in a high level of intraspecific sequence variation, which in some cases exceeds the diversity observed between different species. nih.gov For instance, the Mediterranean mussel Mytilus galloprovincialis possesses six paralogous big defensin genes that are mostly scattered in different genomic locations. nih.gov This expansion and diversification likely provide an enhanced and more versatile antimicrobial defense system. mdpi.com This process is also associated with the phenomenon of gene presence/absence variation (PAV), where certain big defensin genes may be present in some individuals of a species but absent in others, further contributing to the complexity and variability of the immune response within a population. nih.govunits.itnih.gov
Molecular Diversification and Functional Divergence
The evolutionary history of big defensins is marked by significant molecular diversification, particularly evident in bivalve mollusks. This diversification is largely driven by lineage-specific gene tandem duplications, which create an expanded repertoire of big defensin sequences. nih.govnih.gov Following duplication, these newly acquired gene copies undergo a rapid process of molecular diversification. nih.govnih.govresearchgate.net This ongoing evolutionary mechanism can lead to the simultaneous presence of both canonical big defensins and non-canonical, β-defensin-like sequences within the same species. nih.gov
This molecular divergence is closely linked to functional divergence. Different big defensin variants within a species often exhibit distinct patterns of gene expression and respond differently to microbial challenges, suggesting they have evolved specialized roles. nih.govnih.govfrontiersin.org For instance, in the Pacific oyster (Crassostrea gigas), three forms, Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3, have been identified. researchgate.net All three are active against both Gram-positive and Gram-negative bacteria. researchgate.net The genomic organization of these variants also points to diversification; while Cg-BigDef1 and Cg-BigDef2 have a similar structure with two exons, the gene for Cg-BigDef3 is more complex, featuring an additional intron and exon. vulcanchem.com This structural difference at the gene level underscores the molecular and functional divergence within this peptide family.
Table 1: Diversification and Functional Divergence of Big Defensins
| Feature | Description | Species Examples | References |
|---|---|---|---|
| Driving Mechanism | Independent lineage-specific gene tandem duplications followed by rapid molecular diversification. | Bivalve mollusks (oysters, mussels) | nih.gov, researchgate.net, nih.gov |
| Molecular Outcomes | - Expanded gene repertoires.
Gene Presence/Absence Variation (PAV) Dynamics
An additional layer of complexity in the evolution of big defensins is the phenomenon of Gene Presence/Absence Variation (PAV). nih.gov This means that specific big defensin genes may be present in some individuals of a species but absent in others. nih.govnih.govfrontiersin.org PAV is a significant factor in shaping the individual immune repertoire, especially in bivalve species like mussels and oysters where it frequently affects gene families encoding host defense peptides. nih.govcsic.esnih.gov
In the Pacific oyster, Crassostrea gigas, PAV significantly influences the individual collection of big defensins. nih.gov Studies have revealed a high degree of inter-individual variability in the expression of big defensin mRNAs. ifremer.fr Not all oysters express the three identified forms (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3) simultaneously, and in some individuals, expression of any big defensin is undetectable. ifremer.fr Investigations at the genomic level have confirmed that this lack of transcription is due to the physical absence of the corresponding gene in that individual's genome. ifremer.fr This was the first report of PAV affecting immune-related genes in an invertebrate. ifremer.fr
This phenomenon is a key driver of the extensive inter-individual sequence diversity observed in the immune molecules of mussels. csic.es By creating a "dispensable" gene pool that is not shared by all individuals, PAV ensures that each organism possesses a potentially unique combination of molecular effectors for defense. csic.esnih.gov This variability is thought to contribute to the remarkable adaptive capabilities of these species to diverse and changing environmental pressures. nih.gov The genes subject to PAV are often markedly different from their counterparts in the "core" genome (genes shared by all individuals), suggesting they are not simply allelic variants but represent a distinct evolutionary dynamic. csic.es
Table 2: Gene Presence/Absence Variation (PAV) in Big Defensins
| Aspect | Key Findings | Organism(s) Studied | References |
|---|---|---|---|
| Phenomenon | The presence of a gene in some individuals of a species and its absence in others. | Crassostrea gigas (oyster), Mytilus spp. (mussel) | nih.gov, frontiersin.org, nih.gov |
| Impact on Expression | High inter-individual polymorphism in basal mRNA expression; some individuals lack expression of one or all big defensin genes. | Crassostrea gigas | ifremer.fr |
| Genomic Basis | Lack of mRNA expression corresponds to the physical absence of the gene from the individual's genome. | Crassostrea gigas | ifremer.fr |
| Evolutionary Significance | - Shapes the individual's repertoire of immune molecules.
Molecular Architecture and Structural Determinants of Function
Primary Sequence Characteristics and Conserved Motifs
The precursor of Cg-BigDef3 is a 123-amino acid prepropeptide. nih.gov This precursor consists of a 23-residue signal peptide, a 13-residue propeptide, and the mature peptide of 87 amino acids. nih.govifremer.fr The mature Cg-BigDef3 polypeptide has a calculated molecular weight of 9.7 kDa and a theoretical isoelectric point (pI) between 8.6 and 9.2, indicating a net positive charge at physiological pH. ifremer.fr
The primary sequence of mature Cg-BigDef3, like other big defensins, is bipartite. The N-terminal region is highly hydrophobic, while the C-terminal region is cationic and contains six cysteine residues at positions that are conserved in both the horseshoe crab big defensin (B1577277) and vertebrate β-defensins. nih.gov Sequence alignments show that Cg-BigDef3 shares 68% amino acid identity with Cg-BigDef2 and 75% with Cg-BigDef1. nih.gov The identity with more distant orthologs, such as the big defensin from the horseshoe crab (Tachypleus tridentatus), is in the range of 48% to 53%. nih.gov Despite sequence variations, the characteristic domain structure and the cysteine motif are highly conserved, underscoring their functional importance. plos.org
| Feature | Description | Amino Acid Sequence (Cg-BigDef3, Deduced) |
|---|---|---|
| Signal Peptide | 23-residue N-terminal sequence targeting the protein for secretion. | MKLLCCVLLFSLALVFAAQGA |
| Propeptide | 13-residue sequence cleaved during maturation. | EKKIPRNKRRNRK |
| Mature Peptide | 87-residue final functional form. | AQFTTYNVACDLAGCAAHCLNRGKGGYCNSGVCVCRN |
Disulfide Connectivity and Folding Pathways
The C-terminal domain of big defensins contains six conserved cysteine residues that form three intramolecular disulfide bridges. nih.govnih.govplos.org While the precise disulfide connectivity for Cg-BigDef3 has not been experimentally determined, the conserved spacing of its cysteines strongly suggests a pairing identical to that of vertebrate β-defensins and other characterized big defensins like that from the horseshoe crab. plos.orgifremer.fr This canonical β-defensin fold involves a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 pairing pattern. nih.gov These disulfide bonds are crucial for stabilizing the tertiary structure of the C-terminal domain, which consists of a characteristic three-stranded antiparallel β-sheet. nih.govnih.gov
The folding pathways for big defensins are complex due to the multiple possible disulfide bond arrangements. For human β-defensin 3, which shares the same cysteine connectivity, in vitro folding can result in multiple topological isomers if not carefully controlled. researchgate.net It is likely that the folding of Big Defensin 3 in vivo is a regulated process, potentially involving protein disulfide isomerases to ensure the formation of the correct, biologically active conformation.
Domains and Structural Features
Cg-BigDef3 is a multi-domain polypeptide, with its N-terminal and C-terminal domains encoded by separate exons. nih.govnih.govplos.org This genomic organization is distinct for Cg-BigDef3 compared to Cg-BigDef1 and Cg-BigDef2, as it includes an additional upstream exon and intron. ifremer.fr
The N-terminal domain of big defensins is a highly hydrophobic and globular structure. nih.govnih.gov Structural studies on homologous big defensins, such as Cg-BigDef1 and the big defensin from Tachypleus tridentatus (Tt-BigDef), have revealed that this domain adopts a unique fold consisting of a parallel β-sheet and two α-helices (a β1-α1-α2-β2 fold). nih.govnih.gov This ancestral domain, which was lost during the evolution of vertebrate β-defensins, confers critical functionalities. nih.gov For Cg-BigDef1, the N-terminal domain is essential for its salt-stable antimicrobial activity and drives the peptide to assemble into nanonets upon contact with bacteria, a mechanism that entraps and kills pathogens. nih.gov Given the conserved nature of this domain across the big defensin family, it is probable that the N-terminal domain of Cg-BigDef3 performs a similar function in mediating interactions with microbial membranes. nih.govnih.gov
The C-terminal domain of Cg-BigDef3 is cationic and structurally homologous to vertebrate β-defensins. nih.govnih.govplos.org Its defining feature is the presence of six cysteine residues with a conserved spacing pattern. nih.gov This domain is responsible for the characteristic β-defensin fold, which is stabilized by three disulfide bonds and typically includes a three-stranded antiparallel β-sheet. nih.govnih.gov This conserved structure is fundamental to the antimicrobial activity of defensins, although the precise mechanism can vary. In the case of Tt-BigDef, the isolated C-terminal peptide displays activity primarily against Gram-negative bacteria. nih.gov The conservation of this domain in Cg-BigDef3 implies its direct involvement in antimicrobial action. The 3' region of the coding sequence, which corresponds to this C-terminal domain, is the most conserved region among the different oyster big defensins, highlighting its essential structural and functional role. plos.org
Conformational Dynamics and Oligomerization States
There is currently no specific information available regarding the conformational dynamics and oligomerization states of this compound. However, studies on related defensins provide some insights into potential behaviors. The flexible nature of the inter-domain linker suggests that big defensins can exhibit considerable conformational flexibility, which may be important for adapting to different microbial surfaces. nih.gov
Transcriptional Regulation and Expression Patterns
Basal and Constitutive Expression Profiles in Tissues and Cells
Big Defensin (B1577277) 3 exhibits a pattern of constitutive, or continuous, expression in specific immune and epithelial tissues, suggesting a role in routine immune surveillance. In the Pacific oyster (Crassostrea gigas), the big defensin family consists of three members, with Cg-BigDef3 being constitutively expressed exclusively in hemocytes, the primary immune cells of mollusks. frontierspartnerships.orgpnas.org This constant presence in circulation may represent a "watchful waiting" line of defense. frontierspartnerships.orgpnas.org
In contrast, studies on the scallop Argopecten purpuratus show that its big defensin homologue, ApBD1, has low basal expression in hemocytes but is more strongly expressed in epithelial tissues like the mantle and gills. researchgate.net This suggests that in some species, the primary role of constitutive expression may be focused on mucosal surfaces that form a barrier against the external environment. researchgate.netnih.gov
| Organism | Big Defensin Homologue | Primary Tissues/Cells of Constitutive Expression | Reference |
|---|---|---|---|
| Pacific Oyster (Crassostrea gigas) | Cg-BigDef3 | Hemocytes | frontierspartnerships.orgpnas.org |
| Scallop (Argopecten purpuratus) | ApBD1 | Mantle, Gills (high); Hemocytes (low) | researchgate.netnih.gov |
| Mussels and Clams | Various | Primarily epithelial tissues | nih.gov |
Inducible Expression in Response to Microbial Stimuli and Environmental Challenges
While some big defensins are constitutively expressed, others are highly inducible, demonstrating a dynamic response to pathogenic invasion.
The expression of big defensin genes is often strongly upregulated following a microbial challenge. In the Pacific oyster, while Cg-BigDef3 expression remains unchanged, the transcripts for Cg-BigDef1 and Cg-BigDef2 are significantly induced in hemocytes after injection with heat-killed Gram-positive and Gram-negative bacteria. frontierspartnerships.org This differential regulation within the same gene family highlights a sophisticated immune strategy, combining a constant defense (Cg-BigDef3) with an inducible response (Cg-BigDef1 and -2) that is triggered upon microbial invasion. frontierspartnerships.orgpnas.org Similarly, in the scallop Argopecten purpuratus, transcript levels of its big defensin are significantly upregulated in hemocytes and gills following a challenge with Vibrio bacteria. researchgate.netnih.gov The big defensin from the horseshoe crab has demonstrated antimicrobial activity against both bacteria and fungi, and the recombinant big defensin from the bay scallop is also active against this broad range of microbes. pnas.org
A key feature of big defensin induction is its specific response to microbial patterns rather than general tissue injury. Research indicates that big defensin expression is dependent on pathogen-associated molecular patterns (PAMPs), which are molecules associated with microbial pathogens. frontierspartnerships.orgpnas.org However, a common feature across studies is the lack of a significant response to damage-associated molecular patterns (DAMPs). nih.gov For instance, the induction of Cg-BigDef1 and Cg-BigDef2 in oysters was not triggered by wounding or the injection of sterile seawater, confirming that the response is specific to the detection of microbes, not physical damage. frontierspartnerships.orgpnas.orgnih.gov
Signaling Pathways Governing Gene Expression
The regulation of big defensin gene expression is controlled by conserved intracellular signaling pathways that are activated by pathogen recognition.
The Nuclear Factor-kappa B (NF-κB)/Rel pathway is a cornerstone of innate immunity and has been identified as a key regulator of big defensin expression in mollusks. nih.govaai.orgmdpi.com In the scallop Argopecten purpuratus, an inhibitor of this pathway, ApIκB, was found to regulate the expression of the big defensin ApBD1. aai.orgresearchgate.net The inhibition of ApIκB expression is directly associated with the upregulation of the big defensin, indicating that the pathway's activation is necessary for the gene's transcription. aai.org Further evidence comes from the Pacific oyster, where the silencing of a key transcription factor in the pathway, CgRel, confirmed the participation of the NF-κB/Rel pathway in controlling big defensin expression. nih.govmdpi.com
In addition to the NF-κB pathway, Mitogen-Activated Protein Kinase (MAPK) cascades are also involved in the immune signaling that leads to defensin production. In the Pacific oyster, a study identified a pathway where a pattern recognition receptor (CgDM9CP-5) interacts with an integrin protein (CgIntegrin) to activate the MAPK pathway. aai.org Specifically, after knockdown of either of these upstream proteins, the phosphorylation of JNK and p38—two key kinases in the MAPK family—was reduced. aai.org This reduction directly led to a significant downregulation in the expression of defensins, including Cg-Defh1 and Cg-Defh2 (homologues of the inducible big defensins). aai.org This demonstrates a clear signaling axis from pathogen recognition to MAPK activation and subsequent defensin gene expression in oysters. aai.org
| Pathway | Key Components Identified | Organism/Model | Effect on Big Defensin | Reference |
|---|---|---|---|---|
| NF-κB/Rel Pathway | CgRel, ApIκB | Crassostrea gigas, Argopecten purpuratus | Activates transcription | nih.govaai.orgmdpi.comresearchgate.net |
| MAPK Cascade | JNK, p38 | Crassostrea gigas | Activates transcription of inducible defensins | aai.org |
Toll-like Receptor (TLR) Signaling Pathways (e.g., TLR1/2, TLR4)
The expression of hBD-3 is inducible by microbial components, which are primarily recognized by Toll-like Receptors (TLRs), a class of pattern recognition receptors central to innate immunity. frontiersin.orgphysiology.org While the induction of many defensins by bacterial components like LPS is known to be mediated by TLR4, hBD-3 has a particularly interesting and reciprocal relationship with the TLR system. frontiersin.orgnih.gov
Human beta-defensin 3 itself functions as a signaling molecule, directly activating professional antigen-presenting cells, such as monocytes and myeloid dendritic cells, through its interaction with TLR1 and TLR2. nih.gov This activation is dependent on the formation of a TLR1/TLR2 heterodimer and results in the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses. nih.govnih.gov This establishes hBD-3 as a crucial link between the innate antimicrobial barrier and the adaptive immune response. nih.gov This is distinct from the mechanism observed in mice, where murine β-defensin-2 is thought to activate dendritic cells via a TLR4-dependent pathway. nih.gov
Epigenetic Regulation of Expression
Beyond transcriptional signaling cascades, the expression of the hBD-3 gene is also controlled at the epigenetic level. These mechanisms involve modifications to the chromatin structure, which can make the gene promoter more or less accessible to the transcriptional machinery.
A key epigenetic mark associated with the induction of hBD-3 is the phosphorylation of Histone H3 at serine 10 (H3S10ph). pnas.org Histones are the proteins around which DNA is wound, and modifications to their tails can alter gene expression. pnas.org H3S10 phosphorylation is increasingly recognized as an important event in the regulation of gene expression, particularly for genes involved in the immune response. nih.govtandfonline.com
This specific histone mark is thought to create a chromatin structure that is more open or "relaxed," which facilitates the binding of enzymes that further remodel chromatin and increases the accessibility of the gene's promoter to transcription factors. pnas.org In the context of hBD-3, it has been demonstrated that stimuli which activate the EGFR pathway, such as andrographolide, oridonin, and isoliquiritigenin, lead to an increase in H3S10 phosphorylation specifically at the hBD-3 promoter. pnas.org This epigenetic event is a critical step that precedes the recruitment of transcription factors and the subsequent initiation of gene expression.
The culmination of the signaling pathways (EGFR, MAPK) and epigenetic modifications (H3S10ph) is the recruitment of specific transcription factors to the promoter region of the hBD-3 gene. pnas.org These proteins bind to specific DNA sequences and drive the transcription of the gene into messenger RNA.
The activation of the Erk, p38, and JNK pathways leads to the activation and nuclear translocation of several key transcription factors. diva-portal.org Research has identified that the induction of hBD-3 involves the recruitment of a specific set of these factors to its promoter, which contains binding sites for them. pnas.org The specific transcription factors recruited can depend on the initial stimulus. Following stimulation with certain natural compounds, the transcription factors recruited to the HBD3 promoter include:
The recruitment of these factors, particularly components of the AP-1 complex (c-Fos, c-Jun), is a common outcome of MAPK signaling and is essential for turning on the genetic program that leads to the production of the hBD-3 peptide. pnas.orgucl.ac.uk
| Stimulus/Pathway | Recruited Transcription Factors | Associated Epigenetic Mark | Source |
|---|---|---|---|
| Andrographolide, Oridonin, Isoliquiritigenin (via EGFR/MAPK) | c-Fos, c-Jun, Elk1, c-Myc | H3S10 Phosphorylation | pnas.orgmdpi.com |
Mechanisms of Antimicrobial Activity
Interaction with Microbial Membranes
The interaction of Big defensin (B1577277) 3 with microbial membranes is a multi-step process that leverages the fundamental differences between microbial and mammalian cell surfaces.
Electrostatic Attraction to Anionic Microbial Surfaces
The initial and critical step in the antimicrobial action of Big defensin 3 is its electrostatic attraction to the negatively charged surfaces of microbial membranes. mdpi.comproteopedia.org this compound is a highly cationic peptide, possessing a significant positive charge, which facilitates its binding to the anionic components abundant on bacterial surfaces. acs.orgpnas.org
Phospholipids (B1166683): Acidic phospholipids such as phosphatidylglycerol and cardiolipin (B10847521) are major components of bacterial membranes. mdpi.comresearchgate.netmdpi.com
Lipopolysaccharides (LPS): In Gram-negative bacteria, the outer membrane is decorated with LPS, which carries a significant negative charge. mdpi.comasm.orgrsc.org
Teichoic and Lipoteichoic Acids: The cell walls of Gram-positive bacteria contain teichoic and lipoteichoic acids, which are anionic polymers that contribute to the negative surface charge. mdpi.comasm.orgrsc.org
In contrast, mammalian cell membranes are primarily composed of neutral zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, and also contain cholesterol, which makes them less susceptible to the electrostatic pull of cationic peptides like this compound. pnas.orgrsc.orgjci.org This charge-based selectivity is a key factor in the targeted antimicrobial activity of defensins. pnas.orgresearchgate.net
Membrane Permeabilization and Pore Formation Models
Following the initial electrostatic binding, this compound disrupts the microbial membrane, leading to increased permeability. Several models have been proposed to explain this process, including the formation of pores. While the exact mechanism can vary depending on the specific defensin and the target microbe, two prominent models are the "carpet" model and the "toroidal pore" model. asm.orgpnas.org
Carpet Model: In this model, the defensin peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. asm.org This accumulation disrupts the local membrane structure, leading to the formation of transient pores or defects, and ultimately causing the membrane to disintegrate. asm.orgpnas.org Evidence suggests that the antimicrobial activity of some this compound variants, particularly those with altered disulfide bridges, aligns with a carpet-like mechanism. researchgate.net
Toroidal Pore Model: This model proposes that the defensin peptides insert into the lipid bilayer, inducing the lipids to bend inward and form a continuous pore where both the peptides and the lipid head groups line the channel. Molecular dynamics simulations have shown that peptides can spontaneously form such pores above a critical concentration. acs.org
It's important to note that for some defensins, a direct correlation between membrane permeabilization and antimicrobial activity is not always observed, suggesting that multiple mechanisms of action may be at play. pnas.org
Disruption of Membrane Integrity
Regardless of the specific model, the ultimate consequence of this compound's interaction with the microbial membrane is the disruption of its integrity. frontiersin.orgtaylorandfrancis.com This disruption leads to the leakage of essential intracellular components, such as ions and macromolecules, and the dissipation of the proton gradient across the membrane. asm.org The loss of these vital components and the collapse of the membrane potential ultimately result in cell death. frontiersin.orgasm.org
Studies using fluorescent dyes have demonstrated the ability of this compound and its analogs to cause leakage from lipid vesicles, confirming their membrane-disrupting capabilities. nih.gov Confocal laser scanning microscopy has further visualized the process, showing the peptide accumulating on the outer membrane before gaining entry and causing membrane blebbing. oncotarget.com
Specificity of Interaction with Microbial Membrane Components
The antimicrobial activity of this compound is not uniform against all microbes, indicating a degree of specificity in its interactions with different membrane components. asm.org Research has shown that the lipid composition of the target membrane plays a crucial role in determining the peptide's effectiveness. researchgate.netnih.gov
This compound has been shown to interact specifically with:
Lipopolysaccharides (LPS): The high affinity of defensins for LPS in Gram-negative bacteria is a key factor in their mechanism. This interaction facilitates the displacement of divalent cations that stabilize the outer membrane, allowing the peptide to penetrate. oup.com Studies using reconstituted planar lipid bilayers have demonstrated that this compound can induce lesions in membranes containing LPS from sensitive bacterial strains but not from resistant ones. researchgate.netnih.gov
Cardiolipin and Teichoic Acids: These anionic components of Gram-positive bacterial membranes are also important targets for the electrostatic attraction of this compound. researchgate.netasm.org
Sphingolipids: While more characteristic of eukaryotic membranes, some microbial membranes also contain sphingolipids, which can influence the interaction with defensins. asm.org
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2): Interestingly, this compound has been found to bind to this phosphoinositide, which is present in the membranes of some tumor cells, suggesting a potential oncolytic activity through a similar membrane permeabilization mechanism. oncotarget.com
This lipid-specificity helps to explain the broad-spectrum activity of this compound as well as its relative lack of toxicity towards host cells. researchgate.netnih.gov
Role of Hydrophobicity and Cationicity in Membrane Engagement
The antimicrobial efficacy of this compound is a direct consequence of its physicochemical properties, particularly its high net positive charge (cationicity) and the spatial arrangement of its hydrophobic and hydrophilic residues (amphipathicity). mdpi.com
Cationicity: The strong positive charge is the primary driver for the initial electrostatic attraction to the negatively charged microbial surfaces. mdpi.compnas.org A higher net positive charge generally correlates with stronger antimicrobial activity, especially in high-salt environments where the electrostatic interactions might be shielded. pnas.org
Hydrophobicity: After the initial binding, the hydrophobic regions of the peptide are thought to insert into the hydrophobic core of the lipid bilayer. frontiersin.org This insertion is a key step in disrupting the membrane structure. frontiersin.org The balance between hydrophobicity and cationicity is crucial; while increased hydrophobicity can enhance antimicrobial activity, it can also lead to increased cytotoxicity towards host cells. researchgate.netmdpi.com
The interplay between these two properties allows this compound to effectively engage with and disrupt microbial membranes, leading to cell death. mdpi.com
Intracellular Targets and Biochemical Interference
While membrane disruption is considered the primary antimicrobial mechanism of this compound, there is growing evidence that it can also translocate across the microbial membrane and interact with intracellular targets, interfering with essential biochemical processes. asm.orgtaylorandfrancis.com
Once inside the cell, defensins have been suggested to inhibit the synthesis of DNA, RNA, and proteins. taylorandfrancis.com For some defensins, the primary bactericidal mechanism against certain bacteria, like Staphylococcus aureus, has been linked to the inhibition of cell wall synthesis by binding to lipid II, a key precursor in peptidoglycan formation. plos.orgnih.gov
Furthermore, some studies indicate that this compound can interfere with intracellular colonization during bacterial infection. frontiersin.org The ability of defensins to affect intracellular targets suggests a more complex mechanism of action than simple membrane permeabilization and highlights their versatility as antimicrobial agents. oup.com
Alteration of Intracellular Signaling Pathways in Pathogens
Beyond direct membrane disruption, human β-defensin 3 is understood to exert its antimicrobial effects by interfering with the internal functions of pathogens. One key mechanism is the disruption of membrane-bound multienzyme complexes, such as the electron transport chain, which effectively cripples cellular energy production. researchgate.net While much research has focused on its immunomodulatory effects on host cells by inhibiting signaling pathways like MyD88 and TRIF, the principle of interfering with core cellular processes extends to its action on microbes. nih.gov The peptide's ability to compromise membrane organization allows it to disrupt essential signaling and metabolic pathways that are vital for pathogen survival. researchgate.net
Inhibition of Nucleic Acid Synthesis
Evidence suggests that a non-membranolytic mechanism of hBD-3 involves the direct inhibition of macromolecular synthesis within the pathogen. mdpi.com Upon entering the microbial cell, the highly cationic nature of defensins facilitates binding to negatively charged molecules such as DNA and RNA, thereby inhibiting their synthesis. mdpi.com Studies on staphylococci treated with hBD-3 demonstrated a rapid and simultaneous blockage of all major biosynthetic pathways, which would include nucleic acid production. researchgate.net This multifaceted attack, targeting both the cell envelope and internal synthesis processes, contributes to its potent bactericidal efficacy. mdpi.comgoogle.com
Interference with Cell Wall Biosynthesis
A primary and well-documented mechanism of action for hBD-3, particularly against Gram-positive bacteria, is the inhibition of cell wall biosynthesis. researchgate.net Research has shown that hBD-3 specifically targets and binds to Lipid II, a crucial precursor molecule for peptidoglycan synthesis. nih.govnih.gov This interaction prevents the proper utilization of Lipid II by enzymes involved in the membrane-associated steps of cell wall construction. nih.govnih.gov Consequently, treatment of staphylococci with hBD-3 leads to the intracellular accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide. nih.govasm.org This disruption of the biosynthesis machinery results in the formation of localized lesions in the cell wall, ultimately leading to osmotic instability and cell death, especially under low-salt conditions. nih.govnih.gov The transcriptional response of staphylococcal cells to hBD-3 closely resembles that of cells treated with vancomycin, an antibiotic known to inhibit cell wall synthesis. nih.govasm.org
Broad-Spectrum Antimicrobial Spectrum and Specificity
Human β-defensin 3 is distinguished by its potent, broad-spectrum antimicrobial activity that is notably resistant to high salt concentrations, a condition that often inhibits other defensins. pnas.orgnih.gov Its efficacy extends across Gram-positive and Gram-negative bacteria, as well as various fungal species. acs.orgnih.govoncotarget.com This wide range of activity makes hBD-3 one of the most powerful defensins in the human arsenal. nih.gov
Activity Against Gram-Positive Bacteria
HBD-3 demonstrates robust activity against a variety of Gram-positive bacteria, including clinically significant and multi-drug resistant strains like Staphylococcus aureus. nih.govasm.org Its unique ability to inhibit cell wall synthesis by binding to Lipid II is a key factor in its effectiveness against these organisms. nih.govnih.gov Studies have also confirmed its activity against various oral streptococci. nih.gov
Table 1: Activity of hBD-3 Against Gram-Positive Bacteria
| Organism | Strain | Activity Measurement (Unit) | Result | Source |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | MBC (µg/mL) | 4 | asm.org |
| Staphylococcus aureus | ATCC 29213 | MBC (µg/mL) | 4 | asm.org |
| Staphylococcus aureus | Newman | MBC (µg/mL) | 8 | asm.org |
| Streptococcus sanguis | ATCC 10556 | Lethal Dose (%) | >90% at 50 µg/mL | nih.gov |
| Streptococcus mutans | UA159 | Lethal Dose (%) | >90% at 50 µg/mL | nih.gov |
Activity Against Gram-Negative Bacteria
The antimicrobial action of hBD-3 is also highly effective against Gram-negative bacteria. pnas.org Unlike many other defensins, its bactericidal properties against these pathogens are less affected by physiological salt concentrations. asm.org Its high positive charge facilitates strong electrostatic interactions with the negatively charged components of the outer membrane, such as lipopolysaccharide (LPS), leading to membrane disruption and cell death. pnas.org
Table 2: Activity of hBD-3 Against Gram-Negative Bacteria
| Organism | Strain | Activity Measurement (Unit) | Result | Source |
|---|---|---|---|---|
| Escherichia coli | ATCC 25922 | MBC (µg/mL) | 4 | asm.org |
| Escherichia coli | ATCC 35218 | MBC (µg/mL) | 4 | asm.org |
| Pseudomonas aeruginosa | ATCC 27853 | MIC (µg/mL) | 1-10 | acs.org |
| Klebsiella pneumoniae | ATCC 13883 | MIC (µg/mL) | 1-10 | acs.org |
| A. actinomycetemcomitans | ATCC 43718 | Lethal Dose (%) | >90% at 50 µg/mL | nih.gov |
Antifungal Activity
In addition to its antibacterial properties, hBD-3 possesses significant antifungal capabilities. oncotarget.comnih.gov It is active against pathogenic yeasts, such as Candida albicans, as well as filamentous fungi. nih.govresearchgate.netresearchgate.net Research indicates that the initial site of action against fungi is the cell membrane. nih.gov The killing mechanism against C. albicans by hBD-3 appears to be energy-independent, distinguishing it from the actions of hBD-1 and hBD-2. nih.gov
Table 3: Activity of hBD-3 Against Fungi
| Organism | Strain | Activity Measurement (Unit) | Result | Source |
|---|---|---|---|---|
| Candida albicans | ATCC 90028 | MFC (µg/mL) | 6.25 | nih.gov |
| Fusarium culmorum | Not specified | Growth Delay | Growth delayed >13 days at 80 µg/mL | researchgate.net |
| Penicillium expansum | Not specified | Growth Delay | Growth delayed >13 days at 80 µg/mL | researchgate.net |
| Aspergillus niger | Not specified | Growth Delay | Growth delayed >13 days at 80 µg/mL | researchgate.net |
Antiviral Mechanisms
This compound (specifically, human β-defensin 3 or hBD-3) employs a range of strategies to inhibit viral infections, targeting both enveloped and non-enveloped viruses. free.frbiomolther.org The mechanisms are multifaceted, involving direct action on virions and indirect effects via host cell interactions. free.fr
Key antiviral mechanisms include:
Direct Inactivation of Enveloped Viruses: One primary mechanism is the disruption of the viral lipid envelope, a method similar to its antibacterial action. free.frbiomolther.org This can lead to the inactivation of the virus particle.
Interaction with Viral Glycoproteins: HBD-3 can bind to viral glycoproteins, which are essential for host cell recognition and entry. As a lectin, hBD-3 can engage with these glycoproteins, such as the HIV glycoprotein (B1211001) gp120 and influenza virus hemagglutinin, thereby blocking the virus's ability to attach to and fuse with host cells. free.frfrontiersin.orgasm.org
Inhibition of Viral Fusion: The peptide can interfere with the fusion process between the viral envelope and the host cell membrane (either the plasma membrane or the endosomal membrane). frontiersin.org By crosslinking viral glycoproteins, hBD-3 can prevent the conformational changes necessary for fusion, effectively halting infection at an early stage. free.fr
Blocking Host Cell Receptors: Defensins can bind to host cell surface molecules, such as heparan sulfate (B86663) proteoglycans (HSPGs), which many viruses use as initial attachment points. biomolther.org By competing for these binding sites, hBD-3 can prevent viruses from gaining a foothold on the cell surface.
Interference with Intracellular Processes: Beyond blocking entry, defensins can disrupt later stages of the viral life cycle. Evidence suggests they can inhibit the nuclear import of the viral genetic material and suppress the transcription of viral genes. frontiersin.org
Action on Non-enveloped Viruses: For viruses lacking a lipid envelope, such as adenoviruses, hBD-3 utilizes different mechanisms. Studies show it can bind to the viral capsid and prevent the necessary uncoating steps that release the viral genome into the cell. plos.org
It is noteworthy that the effectiveness of these mechanisms can be influenced by the local environment. For instance, the presence of serum has been shown to diminish the direct antiviral effects of defensins on virions, suggesting that their mode of action may differ between mucosal surfaces and the bloodstream. free.fr
Activity Against Drug-Resistant Microbial Strains
A significant attribute of hBD-3 is its potent bactericidal activity against a spectrum of microbial strains that have developed resistance to conventional antibiotics. pnas.orgmdpi.com This makes it a compound of considerable interest in the search for new therapeutic agents to combat the growing threat of antibiotic resistance.
Research has consistently demonstrated the efficacy of hBD-3 against several high-priority, multidrug-resistant (MDR) pathogens:
Gram-Positive Bacteria: HBD-3 is notably effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govpeerj.com
Gram-Negative Bacteria: The peptide shows significant activity against challenging Gram-negative bacteria, including multidrug-resistant Acinetobacter baumannii, Enterobacter cloacae, and strains of Klebsiella that produce extended-spectrum β-lactamases (ESBLs). asm.orgnih.gov
The combination of hBD-3 with traditional antibiotics has also been explored, revealing synergistic effects that can enhance the efficacy of existing drugs. peerj.com Furthermore, chimeric peptides engineered by combining sequences from hBD-3 and other defensins have shown even greater activity against MDR isolates, such as A. baumannii MDR-ZJ06, than standard antibiotics. nih.gov
Table 1: Documented Activity of hBD-3 Against Drug-Resistant Microbial Strains
| Resistant Strain | Finding | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | hBD-3 demonstrates high anti-staphylococcal activity against MRSA. | peerj.com |
| Vancomycin-resistant Enterococcus faecium (VRE) | hBD-3 is active against VRE. | nih.gov |
| Multidrug-resistant Acinetobacter baumannii | Exhibits notable bactericidal activity. A chimeric peptide derived from hBD-3 showed superior activity to common antibiotics. | nih.govnih.gov |
| Multidrug-resistant Enterobacter cloacae | hBD-3 demonstrates notable bactericidal activity against clinical isolates. | asm.orgnih.gov |
| Extended-Spectrum β-Lactamase (ESBL) producing Klebsiella | Chimeric peptides of HBD2/HBD3 show high efficacy against ESBL-producing strains. | asm.org |
Factors Influencing Antimicrobial Potency
The antimicrobial power of hBD-3 is not absolute but is modulated by several physicochemical factors, including the ionic environment and specific structural features of the peptide itself.
Influence of Ionic Strength (Salt Tolerance/Sensitivity)
One of the distinguishing features of hBD-3 is its relatively high level of activity under high-salt conditions, a trait not shared by many other defensins. acs.organaspec.com This "salt-insensitive" nature is crucial for its function in physiological environments like mucosal surfaces and inflammatory fluids, where salt concentrations can be elevated.
However, its salt tolerance is nuanced. While some studies describe its activity as salt-insensitive, others report that very high salt concentrations can diminish its bactericidal effects. pnas.orgnih.gov This sensitivity appears to be pathogen-dependent. For example, the activity of hBD-3 against S. aureus remains substantial at salt concentrations up to 150 mM NaCl, whereas its activity against E. coli is significantly reduced at 100 mM NaCl. asm.org Research suggests that the N-terminal region of the peptide plays an important role in maintaining its bactericidal effect in high-salt environments. nih.govfrontiersin.org A chimeric defensin, H4, which incorporates parts of hBD-3, was shown to retain over 80% of its antibacterial activity even at a salt concentration of 150 mM. nih.gov
Role of Disulfide Bond Connectivity and Structural Rigidity
HBD-3 is a cysteine-rich peptide, and its three-dimensional structure is stabilized by three specific intramolecular disulfide bonds (Cys11-Cys40, Cys18-Cys33, Cys23-Cys41). frontiersin.orgnih.gov These bonds create a rigid, folded structure. nih.gov
Intriguingly, this structural rigidity is not always essential for its direct antimicrobial activity. acs.orgnih.gov Several studies have found that a linear version of hBD-3, in which the cysteine residues are replaced to prevent disulfide bonding, exhibits equal or even higher microbicidal activity against certain bacteria, such as E. coli and S. aureus, compared to the native, folded peptide. nih.govresearchgate.netresearchgate.net This suggests that a more flexible structure may be advantageous for disrupting some bacterial membranes.
However, the disulfide bonds are critical for other functions. They are essential for the peptide's stability, protecting it from degradation by proteases. researchgate.net A decrease in the number of disulfide bonds leads to a corresponding decrease in proteolytic stability. researchgate.net Furthermore, the canonical folded structure is required for specific receptor-mediated activities, such as its immunosuppressive effects. pnas.orgnih.gov Therefore, the disulfide bonds represent a trade-off between maximal direct antimicrobial potency and the stability and functional diversity of the peptide.
Impact of Peptide Length and Net Charge
Studies using synthetic fragments of hBD-3 have dissected the contributions of different regions:
Net Charge: For Gram-negative bacteria like E. coli, activity correlates strongly with positive charge. Peptides derived from the C-terminal region with higher net charges (e.g., +7 or +8) were found to be the most potent. nih.govasm.org
Peptide Length and Region: The full-length peptide is generally more active than shorter fragments, indicating that the entire sequence is important for optimal function. nih.govnih.gov Deletions from the N-terminus, for instance, lead to diminished activity against S. aureus. nih.gov Interestingly, while the highly charged C-terminus is key for activity against E. coli, a less charged (+4) and more hydrophobic fragment from the N-terminal region was the only short peptide to show activity against S. aureus and C. albicans, highlighting an interplay between charge and hydrophobicity for targeting different pathogens. nih.govasm.org
**Table 2: Activity of hBD-3 Fragments Against *E. coli***
| Peptide Fragment | Net Charge (at pH 7) | Length (amino acids) | Relative Potency (LC₉₀) | Reference |
|---|---|---|---|---|
| CHRG01 (C-terminus region) | +8 | Not Specified | ~1 µg/ml (High) | nih.govasm.org |
| CHRG02 (C-terminus region) | +7 | Not Specified | ~4 µg/ml (Moderate-High) | nih.govasm.org |
| CHRG07 (N-terminus region) | +4 | 20 | ~19 µg/ml (Low) | nih.govasm.org |
Immunomodulatory and Cell Signaling Functions
Chemoattraction of Immune Cells
A primary immunomodulatory role of hBD-3 is its ability to act as a chemoattractant, directing the migration of essential immune cells to sites of infection or tissue injury. This process, known as chemotaxis, is fundamental to both innate and adaptive immunity. nih.govresearchgate.net
hBD-3 is a recognized chemoattractant for monocytes and macrophages. nih.govoup.com These cells are critical for phagocytosis, the process of engulfing pathogens and cellular debris. By recruiting monocytes from the bloodstream to inflammatory sites, hBD-3 contributes to the local macrophage population, which is essential for clearing infections and initiating tissue repair. frontiersin.orgplos.org Studies have confirmed that tumor cell-produced hBD-3 can be associated with the trafficking and infiltration of monocytes and macrophages into lesions. frontiersin.orgplos.org
hBD-3 effectively chemoattracts immature dendritic cells (DCs). nih.govmdpi.com As crucial antigen-presenting cells, DCs form a bridge between the innate and adaptive immune systems. The recruitment of immature DCs by hBD-3 to a site of inflammation allows them to capture antigens, mature, and migrate to lymph nodes to present these antigens to T cells, thereby initiating a specific, long-lasting adaptive immune response. frontiersin.orgpnas.org Furthermore, hBD-3 can induce the maturation of Langerhans cells, a type of dendritic cell found in the skin. mdpi.comresearchgate.net
hBD-3 also influences the migration of T lymphocytes, key components of the adaptive immune system. It has been shown to be a chemoattractant for memory T cells (specifically CD4+/CD45RO+). mdpi.compnas.org This targeted recruitment allows for a more rapid and robust immune response upon re-exposure to a pathogen. pnas.org While hBD-3 can act as a chemoattractant, it has also been observed to modulate T cell responses by interacting with chemokine receptors like CXCR4 without directly causing migration. oup.com
| Immune Cell Type | Effect of hBD-3 | Key Function | Reference |
|---|---|---|---|
| Monocytes/Macrophages | Chemoattraction/Recruitment | Phagocytosis, Inflammation Regulation | nih.govoup.complos.org |
| Immature Dendritic Cells | Chemoattraction/Recruitment | Antigen Presentation, Linking Innate and Adaptive Immunity | nih.govmdpi.compnas.org |
| Memory T Cells | Chemoattraction/Recruitment | Rapid Secondary Immune Response | mdpi.compnas.org |
| Naive T Cells | Chemoattraction | Initiation of Primary Adaptive Response | mdpi.comaai.org |
The chemotactic functions of hBD-3 are mediated through its interaction with specific G protein-coupled chemokine receptors on the surface of immune cells.
CCR6: Human Beta-Defensin 3 is a known ligand for C-C chemokine receptor 6 (CCR6). nih.gov This receptor is prominently expressed on immature dendritic cells and memory T cells. pnas.org The interaction with CCR6 is a key mechanism by which hBD-3 recruits these specific cell populations to bridge the innate and adaptive immune responses. nih.govpnas.org
CCR2: hBD-3 utilizes C-C chemokine receptor 2 (CCR2) to mediate the migration of monocytes and macrophages. frontiersin.orgnih.govresearchgate.net Studies have shown that monocytic cell migration in response to hBD-3 can be blocked by specific CCR2 inhibitors, and that hBD-3 can desensitize the receptor to its natural ligand, MCP-1 (CCL2). plos.org This interaction is crucial for the recruitment of these phagocytic cells into inflamed or tumor tissues. plos.orgfrontiersin.org
CXCR4: The interaction of hBD-3 with C-X-C chemokine receptor 4 (CXCR4) is characterized as antagonistic. frontiersin.orgplos.org Instead of stimulating chemotaxis, hBD-3 can bind to CXCR4 and compete with its natural ligand, SDF-1α. frontiersin.org This can lead to the internalization of the receptor and inhibition of SDF-1α-mediated cell migration and signaling in cells such as CD4+ T cells. oup.comfrontiersin.org
Modulation of Inflammatory Responses
hBD-3 exhibits a complex, dual role in regulating inflammation, capable of both pro-inflammatory and anti-inflammatory actions depending on the cellular context and stimuli.
The effect of hBD-3 on key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is multifaceted.
Pro-inflammatory Activity: In some contexts, such as in studies with human macrophages, hBD-3 has been shown to induce the expression of tumor-promoting cytokines, including IL-1α, IL-6, IL-8, and TNF-α. frontiersin.orgplos.org This suggests that in certain microenvironments, like those surrounding tumors, hBD-3 can contribute to establishing an inflammatory state that supports disease progression. frontiersin.org
Anti-inflammatory Activity: Conversely, a substantial body of evidence demonstrates that hBD-3 can have potent anti-inflammatory effects. nih.gov It has been shown to effectively inhibit the accumulation of TNF-α and IL-6 in macrophages that have been stimulated with bacterial components like lipopolysaccharide (LPS). nih.govoup.comscienceopen.com This suppressive activity is dependent on the proper, folded structure of the peptide. researchgate.net The mechanism involves the inhibition of key signaling pathways like those dependent on MyD88 and TRIF, which are downstream of Toll-like receptors (TLRs). nih.govresearchgate.net This suggests hBD-3 may play a role in resolving inflammation to prevent excessive tissue damage. nih.govnih.gov
| Receptor | Cell Types | Functional Outcome | Reference |
|---|---|---|---|
| CCR6 | Immature Dendritic Cells, Memory T Cells | Chemoattraction | nih.govpnas.org |
| CCR2 | Monocytes, Macrophages | Chemoattraction | plos.orgfrontiersin.orgnih.gov |
| CXCR4 | T Cells | Antagonism, Inhibition of Chemotaxis | oup.comfrontiersin.org |
| TLR1/TLR2 | Monocytes, Dendritic Cells | Cell Activation, Co-stimulatory Molecule Expression | nih.govfrontiersin.org |
| TLR4 Signaling Pathway | Macrophages | Inhibition of Pro-inflammatory Cytokine (TNF-α, IL-6) Production | nih.govoup.comresearchgate.net |
Interaction with Toll-like Receptor Signaling Pathways (e.g., MyD88-dependent and TRIF-dependent pathways)
There is currently no specific scientific evidence detailing the direct interaction of Big defensin (B1577277) 3 (Cg-BigDef3) with Toll-like Receptor (TLR) signaling pathways, including the MyD88-dependent and TRIF-dependent pathways.
In oysters, TLR signaling pathways are known to be involved in the immune response to pathogens. nih.govresearchgate.net However, studies on the expression of the three oyster big defensins show distinct regulation patterns. While Cg-BigDef1 and Cg-BigDef2 are strongly induced in hemocytes after a bacterial challenge, the expression of Cg-BigDef3 is not regulated by bacterial or pathogen-associated molecular pattern (PAMP) stimulation. plos.orgnih.govscience.gov Instead, Cg-BigDef3 is constitutively expressed in hemocytes. nih.gov This lack of induction suggests that if Cg-BigDef3 does have a role in the immune response, it is not as a direct, inducible effector in the same manner as its counterparts in response to TLR activation by bacteria. One study noted that the expression of Cg-BigDef3 is repressed during infection by the Ostreid herpesvirus type 1 (OsHV-1), suggesting a potential role in antiviral responses or a viral strategy to suppress host immunity. nih.gov
Impact on Macrophage Activation and Differentiation
Specific research on the impact of Big defensin 3 on macrophage activation and differentiation is not available. Macrophages are a cell type found in vertebrates. The invertebrate equivalent of vertebrate monocytes and macrophages are hemocytes. researchgate.net Cg-BigDef3 is expressed exclusively in the hemocytes of the Crassostrea gigas oyster. plos.orgifremer.frvulcanchem.com
Studies have shown that the baseline expression of big defensin mRNA is significantly higher in the hemocytes of C. gigas compared to another oyster species, C. virginica, which may contribute to the former's greater immunocompetence. biologists.com However, the specific role of the constitutively expressed Cg-BigDef3 in modulating hemocyte function, activation, or differentiation remains undefined.
Involvement in Tissue Homeostasis and Repair
The direct involvement of this compound in tissue homeostasis and repair has not been specifically documented. Defensins, in general, are recognized for their role in maintaining the equilibrium of commensal flora and participating in tissue healing, which are components of homeostasis. termedia.plnih.gov In mussels, different big defensin genes are expressed in various tissues like the digestive gland, gills, and mantle, suggesting they may play a role in controlling the host-microbiota homeostasis at key epithelial surfaces. frontiersin.org However, Cg-BigDef3 expression is restricted to hemocytes. plos.orgifremer.fr While hemocytes are involved in wound repair and immune surveillance throughout the oyster's tissues, the precise contribution of the constitutively expressed Cg-BigDef3 to these homeostatic processes is currently unknown.
Data Tables
Table 1: Summary of Known Characteristics of Cg-BigDef3
| Characteristic | Finding | Reference(s) |
| Organism | Crassostrea gigas (Pacific oyster) | plos.org |
| Peptide Family | Big Defensin | plos.orgnih.gov |
| Structure | Contains a hydrophobic N-terminal domain and a cationic C-terminal domain resembling vertebrate β-defensins. | plos.orgresearchgate.net |
| Expression Location | Exclusively in hemocytes (circulating immune cells). | plos.orgifremer.frvulcanchem.com |
| Expression Regulation | Constitutively expressed; not induced by bacterial challenge. | nih.govplos.orgnih.gov |
| Regulation by Viruses | Expression is repressed by Ostreid herpesvirus type 1 (OsHV-1). | nih.gov |
| Known Functions | Antimicrobial activity is presumed as part of the defensin family, but specific immunomodulatory roles are largely uncharacterized. | nih.govvulcanchem.com |
Promotion of Keratinocyte Proliferation and Migration
Human β-defensin-3 (hBD-3) is recognized for its ability to stimulate the proliferation and migration of keratinocytes, which are crucial for the re-epithelialization phase of wound healing. researchgate.netnih.govfrontiersin.org Studies have shown that hBD-2 and hBD-3 are upregulated by keratinocytes at skin wound sites, where they actively promote cell migration and proliferation. frontiersin.org This induced migration and proliferation of keratinocytes are mediated through the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription (STAT) proteins. frontiersin.org The effects of hBDs on keratinocytes also include the induction of a proinflammatory profile, featuring the upregulated expression of various interleukins and chemokines. karger.com
Stimulation of Fibroblast Migration and Proliferation
Beyond its effects on keratinocytes, this compound has demonstrated a potent stimulatory effect on human fibroblasts, the primary cell type responsible for wound healing. researchgate.netnih.govnih.gov In vitro studies have shown that hBD-3 enhances the migration and proliferation of human fibroblasts. nih.govfrontiersin.org This is a critical function, as fibroblasts are integral to the formation of new connective tissue and the extracellular matrix in a healing wound. Research indicates that hBD-3 treatment leads to an increased number of fibroblasts at the wound site. nih.govnih.gov One study found that hBD-3 markedly caused fibroblast migration in a bell-shaped dose-response manner. frontiersin.org This stimulation of fibroblast activity contributes significantly to more efficient tissue regeneration. mdpi.com
Induction of Angiogenic Factors
A pivotal aspect of this compound's role in tissue regeneration is its ability to induce the production of various angiogenic growth factors, which are essential for the formation of new blood vessels—a process known as angiogenesis. frontiersin.orgnih.gov Angiogenesis is tightly regulated by a complex of growth factors. nih.govfrontiersin.org
Studies have demonstrated that hBD-3 enhances the secretion of key angiogenic factors by human dermal fibroblasts, including: nih.govnih.gov
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels. nih.gov
Platelet-Derived Growth Factor (PDGF): A growth factor that regulates cell growth and division. nih.gov
Fibroblast Growth Factor (FGF): A family of cell signaling proteins that are involved in a wide variety of processes, including angiogenesis and wound healing. nih.gov
Angiogenin (B13778026) (ANG): A potent angiogenic factor that promotes the growth, survival, migration, and invasion of endothelial cells. nih.gov
The induction of these factors by hBD-3 suggests a significant contribution to the neovascularization process during wound repair. nih.gov Research has shown that hBD-3-treated wounds exhibit an increased expression of these angiogenic growth factors. nih.gov Furthermore, studies have demonstrated that hBD-1, hBD-2, hBD-3, and hBD-4 can all dose-dependently increase angiogenin production by fibroblasts. nih.govmdpi.com
Associated Signaling Pathways in Regenerative Processes
The regenerative effects of this compound are mediated through the activation of specific intracellular signaling pathways.
The hBD-3-mediated activation of fibroblasts, including the promotion of migration, proliferation, and production of angiogenic growth factors, involves the Fibroblast Growth Factor Receptor 1 (FGFR1)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. researchgate.netnih.govnih.govresearchgate.net Experimental evidence confirms that hBD-3 enhances the phosphorylation of FGFR1, JAK2, and STAT3. researchgate.netnih.gov The inhibition of these specific pathways has been shown to block the hBD-3-mediated effects on fibroblasts. researchgate.netnih.gov
Furthermore, the induction of angiogenin by hBDs, including hBD-3, in human dermal fibroblasts is mediated through the Epidermal Growth Factor Receptor (EGFR)/Src family kinase/p38 Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK)/Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govmdpi.comresearchgate.net Studies have confirmed that hBDs induce the activation of the EGFR, Src, JNK, p38, and NF-κB pathways. mdpi.comresearchgate.net
Receptor Interactions and Downstream Signaling
G Protein-Coupled Receptor Binding (GPCRs)
BD-3 has been identified as a ligand for several G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in signal transduction. Its interactions with chemokine and melanocortin receptors are particularly noteworthy for their implications in immune cell trafficking and pigmentation.
Chemokine Receptor Ligand Activity (e.g., CCR6, CCR2, CXCR4)
Big defensin (B1577277) 3 exhibits promiscuous ligand activity, binding to multiple chemokine receptors to modulate immune cell migration. tum.deresearchgate.net It has been shown to interact with CCR6, a receptor primarily found on immature dendritic cells and memory T cells. pnas.org This interaction is crucial for the chemoattraction of these cells to sites of inflammation. pnas.org The three-dimensional structure of BD-3, stabilized by disulfide bonds, is essential for its ability to bind and activate CCR6. pnas.org
Furthermore, BD-3 acts as a ligand for CCR2, a chemokine receptor expressed on monocytes and macrophages. researchgate.net This interaction facilitates the recruitment of these myeloid cells. researchgate.net Studies using BD-3 fusion proteins have demonstrated direct binding to CCR2-transfected cells and have shown that BD-3 can induce chemotaxis of monocytes in a CCR2-dependent manner. researchgate.net
In addition to CCR6 and CCR2, BD-3 also functions as a ligand for CXCR4. tum.deresearchgate.net However, its role at this receptor appears to be that of a neutral antagonist. frontiersin.org BD-3 can compete with the natural ligand for CXCR4, stromal cell-derived factor-1 (SDF-1), for binding to the receptor but does not independently trigger downstream signaling events like calcium mobilization. frontiersin.org
Melanocortin Receptor Interaction (e.g., MC1R, MC4R)
Big defensin 3 has been identified as a ligand for melanocortin receptors, specifically the melanocortin-1 receptor (MC1R) and the melanocortin-4 receptor (MC4R). nih.gov Its interaction with these receptors is complex and can be described as that of a neutral antagonist. nih.govfrontiersin.org This means that BD-3 can block the signaling of both agonists (like α-melanocyte-stimulating hormone, α-MSH) and inverse agonists (like agouti signaling protein, ASIP) without having a significant signaling impact on its own. frontiersin.org
At the MC1R, which is involved in regulating skin pigmentation, BD-3's antagonist activity can influence melanin (B1238610) production. frontiersin.org By blocking the inhibitory effects of ASIP, BD-3 can indirectly promote MC1R signaling. nih.gov Similarly, at the MC4R, which plays a role in energy homeostasis, BD-3 has been shown to reduce food intake and weight gain in animal models, an effect suggestive of agonist activity in that specific context. mdpi.com The binding of BD-3 to melanocortin receptors appears to be mediated by electrostatic interactions between the positively charged surface of the defensin and the receptors. nih.gov
Toll-like Receptor Engagement (e.g., TLR4, TLR1/2)
This compound can directly engage Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. This interaction leads to the activation of antigen-presenting cells and the production of inflammatory mediators. nih.gov
Specifically, BD-3 has been shown to activate human monocytes and myeloid dendritic cells through a mechanism dependent on Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2). nih.gov The activation of the TLR1/2 heterodimer by BD-3 initiates a signaling cascade that involves the adaptor protein MyD88 and leads to the phosphorylation of IRAK-1. nih.gov This ultimately results in the activation of the transcription factor NF-κB and the expression of co-stimulatory molecules and pro-inflammatory cytokines. nih.gov
While some studies have suggested a potential interaction with TLR4, the primary and most well-characterized TLR engagement by BD-3 is through the TLR1/2 complex. nih.govnih.gov It is important to note that while BD-3 can activate TLR signaling, it can also exhibit anti-inflammatory effects by inhibiting TLR4 signaling in response to lipopolysaccharide (LPS), suggesting a complex and context-dependent regulatory role. nih.gov
Interaction with Ion Channels (e.g., Kv1.2, Kv1.3 Potassium Channels)
Recent research has identified defensins as a novel class of potassium channel inhibitors. nih.gov this compound has been shown to inhibit the voltage-gated potassium channels Kv1.2 and Kv1.3. nih.gov
Studies have demonstrated that BD-3 inhibits Kv1.3 channels with a specific IC50 value, indicating a direct interaction. nih.gov At a concentration of 1 μM, BD-3 was also found to significantly inhibit Kv1.2 channel currents. nih.gov The mechanism of this inhibition appears to involve the interaction of BD-3 with the outer pore region of the Kv1.3 channel, similar to the action of some other defensins. nih.gov This interaction does not seem to affect the activation of the channel itself. nih.gov The ability of BD-3 to modulate these potassium channels, which are important in T-cell function, suggests another layer of its immunomodulatory activity.
Mechanisms of Receptor Binding and Activation
The binding of this compound to its various receptors is largely driven by its cationic and amphipathic nature. The molecule possesses distinct patches of positively charged amino acid residues on its surface which are crucial for its interactions. nih.gov
For GPCRs like the melanocortin receptors, the binding is primarily electrostatic, involving the attraction between the positively charged BD-3 and negatively charged regions on the receptor. nih.gov For chemokine receptors, a defined three-dimensional structure stabilized by disulfide bonds is a prerequisite for productive binding and subsequent receptor activation, leading to chemotaxis. pnas.org
In the case of TLRs, the activation of the TLR1/2 heterodimer by BD-3 leads to the recruitment of intracellular adaptor molecules like MyD88, initiating a downstream signaling cascade that culminates in gene transcription. nih.gov
The interaction with potassium channels appears to be a direct blockade of the channel pore. nih.gov Mutagenesis experiments have confirmed that BD-3 likely binds to the outer pore region of the Kv1.3 channel, physically obstructing the flow of ions. nih.gov
Biosynthesis and Post Translational Modifications
Precursor Processing and Maturation
Like many other antimicrobial peptides, Big defensin (B1577277) 3 is initially synthesized as a larger, inactive precursor protein known as a prepropeptide. vulcanchem.com This precursor undergoes a series of processing events to yield the mature, active peptide.
Role of Signal Peptides and Prodomains
The precursor of Big defensin 3 contains two key non-functional regions: a signal peptide and a prodomain. frontiersin.orgnih.gov
Signal Peptide: Located at the N-terminus, the signal peptide acts as a molecular "zip code," directing the newly synthesized prepropeptide to the endoplasmic reticulum for entry into the secretory pathway. frontiersin.orgnih.gov In the Pacific oyster Crassostrea gigas, the Cg-BigDef3 precursor features a 23-residue signal peptide. vulcanchem.com This sequence is crucial for targeting the peptide for secretion out of the cell.
Prodomain: Following the signal peptide is a prodomain. frontiersin.orgnih.gov In Cg-BigDef3, this is a cationic propeptide region of approximately 13 residues. vulcanchem.com The exact function of the big defensin propeptide is still under investigation. frontiersin.orgplos.org Unlike the prodomains of some other defensins, which are thought to inactivate the mature peptide, the cationic nature of the big defensin propeptide suggests a different role. plos.org One hypothesis is that it may function as a chaperone, assisting in the correct folding of the mature peptide, or it could potentially be processed to generate a second, distinct antimicrobial peptide. plos.org
Proteolytic Cleavage by Furin-like Peptidases
The maturation of this compound requires the precise removal of the signal peptide and prodomain. This is accomplished through proteolytic cleavage. A conserved cleavage site, typically a dibasic sequence like Arg-X-(Arg/Lys)-Arg, is found between the propeptide and the mature peptide sequence. vulcanchem.comfrontiersin.org This site is recognized and cleaved by furin-like peptidases, a family of proprotein convertases that are key players in the maturation of many secreted proteins. vulcanchem.comfrontiersin.orgwikipedia.org This cleavage event liberates the mature this compound peptide, which can then undergo further modifications.
Disulfide Bond Formation and Oxidation
A hallmark of the defensin family, including this compound, is the presence of multiple cysteine residues that form intramolecular disulfide bonds. plos.org The mature this compound peptide contains six cysteine residues that form three disulfide bridges. plos.org These bonds are critical for stabilizing the three-dimensional structure of the peptide, which is essential for its antimicrobial activity. researchgate.net The C-terminal region of big defensins, which is structurally similar to vertebrate β-defensins, forms a β-sheet structure stabilized by these three disulfide bonds. plos.org The specific pairing of these cysteines in β-defensins is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. acs.org The formation of these bonds occurs through the oxidation of the cysteine residues' thiol groups. mdpi.com
Other Significant Post-Translational Modifications
In addition to proteolytic cleavage and disulfide bond formation, other post-translational modifications have been identified in big defensins that can influence their structure and function.
Glutamine to Pyroglutamic Acid Conversion
The N-terminal glutamine residue of some big defensins can undergo a cyclization reaction to form pyroglutamic acid. mdpi.comresearchgate.net This conversion can happen spontaneously or be enzyme-catalyzed and results in a blocked N-terminus. biorxiv.orgthieme-connect.de The formation of a pyroglutamic acid residue at the N-terminus of Cg-BigDef1 has been observed. researchgate.netnih.gov This modification can protect the peptide from degradation by aminopeptidases, thereby increasing its stability. thieme-connect.de
Table of Precursor and Mature Peptide Features of C. gigas this compound
| Feature | Cg-BigDef3 Precursor | Mature Cg-BigDef3 |
|---|---|---|
| Signal Peptide | 23 residues vulcanchem.com | Absent |
| Prodomain | ~13 residues vulcanchem.com | Absent |
| Mature Peptide | 87 residues vulcanchem.com | 87 residues vulcanchem.com |
| Disulfide Bonds | Not formed | 3 intramolecular bonds plos.org |
| C-terminal Modification | Carboxyl group | Potentially amidated mdpi.com |
| N-terminal Modification | Glutamine (if present) | Potentially pyroglutamic acid mdpi.comresearchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cg-BigDef1 |
| Cg-BigDef3 |
| Cg-BigDef5 |
| Furin |
| Glutamic acid |
| Glutamine |
| Glycine (B1666218) |
| Pyroglutamic acid |
| Arginine |
ADP-Ribosylation
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to a target protein. This process is catalyzed by ADP-ribosyltransferases (ARTs). While this modification is well-documented for other defensins, particularly human neutrophil peptide-1 (HNP-1), direct evidence for the ADP-ribosylation of human β-defensin 3 (hBD-3) is limited in current research. nih.gov
Studies have shown that various bacterial toxins with ADP-ribosylating activity, such as cholera toxin (CTA) and heat-labile enterotoxin (LTA), can modify human α-defensin (HNP-1) and β-defensin-1 (HBD1). nih.gov However, the activity of these toxins on hBD-3 has not been similarly established. Research on the effects of defensins on pertussis toxin activity found that while several α-defensins inhibited the ADP-ribosylation of Gαi proteins, β-defensin-1 and -2 had no effect, with hBD-3 not being mentioned in this context. mdpi.com
One study noted that human β-defensin-1 (HBD1) was a poor substrate for the mammalian enzyme ART1, which readily modifies HNP-1. nih.gov Given the structural and sequence differences between β-defensin subtypes, it cannot be assumed that hBD-3 is a substrate for this modification without direct experimental evidence. Further research is required to determine if hBD-3 undergoes ADP-ribosylation and what functional consequences such a modification would entail.
Tyrosine Phosphorylation
Human β-defensin 3 is a potent signaling molecule that initiates intracellular signaling cascades, leading to the tyrosine phosphorylation of several key proteins. This modification is central to its immunomodulatory functions in various cell types, including T cells and fibroblasts. nih.govnih.govnih.gov
In T lymphocytes, hBD-3 selectively and rapidly induces the tyrosine phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at residue Tyr701. nih.govoup.com This phosphorylation occurs within minutes of stimulation and is mediated by Janus kinases (JAKs), as demonstrated by the inhibition of this event in the presence of a general JAK inhibitor. nih.gov Unlike other defensins such as hBD-2, this effect is specific to hBD-3, which does not induce the phosphorylation of STAT3 or STAT5 in T cells. nih.govoup.com
Concurrently with inducing STAT1 phosphorylation, hBD-3 also stimulates the activity of protein tyrosine phosphatases (PTPases). nih.govnih.gov This dual activity is demonstrated by the finding that a PTPase inhibitor dramatically increases the level of hBD-3-induced STAT1 phosphorylation. nih.govoup.com This suggests a self-regulating mechanism where hBD-3 both activates a signaling pathway and initiates its subsequent downregulation. The PTPase activity stimulated by hBD-3 leads to the nuclear translocation of SHP-2 and can suppress STAT1 tyrosine phosphorylation induced by other mediators like interferon-gamma (IFN-γ). nih.govnih.gov
In human fibroblasts, hBD-3 activates a distinct signaling pathway to promote cell migration, proliferation, and the production of angiogenic factors, which are crucial for wound healing. nih.govfrontiersin.orgresearchgate.netnih.gov This is mediated through the phosphorylation and activation of Fibroblast Growth Factor Receptor 1 (FGFR1). frontiersin.org Downstream of FGFR1, hBD-3 enhances the phosphorylation of both JAK2 and STAT3. nih.govfrontiersin.org The phosphorylation of JAK2 is rapid, peaking around 15 minutes after stimulation, while STAT3 phosphorylation follows a similar time course. frontiersin.org Unlike in T cells, hBD-3 does not appear to affect STAT1 phosphorylation in fibroblasts. frontiersin.org
The signaling pathways initiated by hBD-3-induced tyrosine phosphorylation are summarized in the tables below.
Interactive Data Tables
Table 1: Tyrosine Phosphorylation Events Induced by Human β-Defensin 3
| Cell Type | Phosphorylated Protein | Downstream Pathway/Effect | Key Findings | Citations |
|---|---|---|---|---|
| T Lymphocytes | STAT1 (Tyr701) | JAK-STAT signaling | Selective for STAT1; occurs within 5 minutes. nih.govoup.com | nih.govnih.govoup.com |
| T Lymphocytes | SHP-2 (PTPase) | Negative regulation of STAT1 signaling | hBD-3 stimulates PTPase activity, leading to SHP-2 nuclear translocation and suppression of IFN-γ-induced STAT1 phosphorylation. nih.govoup.com | nih.govnih.govoup.com |
| Human Fibroblasts | FGFR1 | FGFR/JAK2/STAT3 signaling | Activation is required for hBD-3-mediated cell migration and proliferation. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Human Fibroblasts | JAK2 | FGFR/JAK2/STAT3 signaling | Phosphorylation peaks at 15 minutes post-stimulation. frontiersin.org | nih.govfrontiersin.org |
| Human Fibroblasts | STAT3 | FGFR/JAK2/STAT3 signaling | Phosphorylation follows JAK2 activation, promoting cell proliferation and migration. nih.govfrontiersin.org | nih.govfrontiersin.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Human β-defensin 3 | hBD-3 |
| Adenosine diphosphate (B83284) ribose | ADP-ribose |
| Nicotinamide adenine dinucleotide | NAD⁺ |
| ADP-ribosyltransferase | ART |
| Cholera toxin A subunit | CTA |
| Heat-labile enterotoxin | LTA |
| Guanine nucleotide-binding protein alpha inhibiting activity polypeptide | Gαi |
| Signal Transducer and Activator of Transcription 1 | STAT1 |
| Signal Transducer and Activator of Transcription 3 | STAT3 |
| Janus kinase | JAK |
| Protein tyrosine phosphatase | PTPase |
| SH2 domain-containing protein tyrosine phosphatase 2 | SHP-2 |
| Interferon-gamma | IFN-γ |
| Fibroblast Growth Factor Receptor 1 | FGFR1 |
| Epidermal Growth Factor Receptor | EGFR |
Research Methodologies and Synthetic Approaches
Gene Cloning and Recombinant Expression Systems
The production of Big defensin (B1577277) 3 for research purposes often relies on recombinant DNA technology. This approach offers a cost-effective and scalable method for obtaining the peptide. nih.gov
A common strategy involves the cloning of the gene encoding for Big defensin 3 into an expression vector, which is then introduced into a suitable host organism. Escherichia coli is a frequently used host due to its rapid growth and well-understood genetics. sinobiological.combpsbioscience.comresearchgate.net To overcome challenges such as codon bias and the potential toxicity of the peptide to the host, the gene sequence is often optimized for expression in E. coli. researchgate.net
Fusion protein systems are also widely employed to enhance the solubility and yield of the recombinant peptide. researchgate.net In this method, the this compound gene is fused to a gene encoding a highly soluble protein, such as thioredoxin (TrxA). researchgate.net The resulting fusion protein can be purified from the soluble fraction of the cell lysate using affinity chromatography. researchgate.net Subsequently, the this compound peptide is cleaved from its fusion partner using a specific protease, like enterokinase, and further purified. researchgate.net
Baculovirus expression systems, utilizing insect cells, have also been successfully used to produce recombinant this compound, particularly for murine homologs. asm.orgasm.orgnih.gov
Table 1: Examples of Recombinant Expression Systems for Defensins
| Expression System | Host Organism | Fusion Tag | Key Features | Reference(s) |
| pET-32a(+) | Escherichia coli BL21(DE3) | Thioredoxin (TrxA), His-tag | Codon-optimized gene; soluble expression; high yield. | researchgate.net |
| pET-28a | Escherichia coli Rosetta (DE3) | His-tag | Used for expressing scallop Big defensin. | biorxiv.org |
| Baculovirus | Spodoptera frugiperda (Sf9) cells | None specified | Production of murine β-defensin 3. | asm.orgasm.orgnih.gov |
Chemical Peptide Synthesis Strategies
Chemical synthesis provides a powerful alternative to recombinant expression, offering precise control over the peptide sequence and the introduction of modifications. nih.gov
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis for this compound and its analogs. nih.govgoogle.comnih.govbachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The use of a solid support simplifies the purification process at each step, as reagents and byproducts can be easily washed away. bachem.com
Optimized Fmoc Chemistry
The most prevalent SPPS strategy for this compound utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. google.comnih.govacs.orgnih.govmdpi.com In this approach, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is stable under acidic conditions but can be removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). google.comacs.org Researchers have focused on optimizing several aspects of Fmoc-SPPS to improve the synthesis efficiency of the 45-residue this compound, which can be challenging due to potential peptide aggregation. nih.govnih.govmdpi.com These optimizations include the use of specialized resins, advanced coupling reagents, and the incorporation of pseudoproline dipeptides to disrupt secondary structures that hinder the synthesis. nih.govnih.govmdpi.com
Orthogonal Disulfide Bond Formation Techniques
A critical challenge in synthesizing this compound is the correct formation of its three intramolecular disulfide bonds, which are crucial for its native structure. mdpi.compnas.org The native disulfide connectivity is CysI–CysIV, CysII–CysV, and CysIII–CysVI. mdpi.com Direct oxidation of the linear peptide often leads to a mixture of scrambled isomers. mdpi.compnas.org
To address this, orthogonal protection strategies are employed. acs.orgnih.govpnas.orgresearchgate.net This involves using different classes of thiol-protecting groups for specific cysteine pairs that can be selectively removed under different chemical conditions, allowing for the stepwise and controlled formation of the disulfide bridges. acs.orgresearchgate.net Common protecting groups used in these strategies include trityl (Trt), acetamidomethyl (Acm), and 4-methoxybenzyl (Mob) or tert-butyl (tBu). acs.orgnih.govmdpi.comresearchgate.net For example, a Trt/Acm/Mob strategy allows for the sequential deprotection and oxidation of cysteine pairs to ensure the correct disulfide bond connectivity. nih.govmdpi.com
Peptide Engineering and Design
The ability to chemically synthesize this compound opens up avenues for peptide engineering to probe its structure-function relationships and potentially enhance its properties.
Structure-Activity Relationship Studies through Amino Acid Substitution and Deletion
Structure-activity relationship (SAR) studies are instrumental in understanding which parts of the this compound molecule are responsible for its biological activities. acs.orgnih.govfrontiersin.orgnih.gov By systematically substituting or deleting specific amino acid residues, researchers can assess the impact of these changes on antimicrobial potency and other functions.
Furthermore, research on chimeric peptides, where domains of this compound are combined with those of other defensins like human β-defensin 4, aims to create novel peptides with improved properties such as enhanced salt resistance. frontiersin.org
Design of Chimeric Peptides and Analogs
The inherent antimicrobial and immunomodulatory properties of human β-defensin 3 (hBD-3) have made it a prime candidate for the design of novel therapeutic agents. Researchers have engineered chimeric peptides and analogs to dissect the roles of its specific domains, enhance its activity, and improve its stability.
One approach involves creating chimeric molecules by combining domains from different defensins. Based on the three-dimensional structures of human β-defensin 2 (hBD-2) and hBD-3, six chimeric molecules were designed to identify the determinants responsible for their differing activities against Gram-positive and Gram-negative bacteria. nih.gov The sequences of hBD-2 and hBD-3 were divided into three regions, using conserved glycine (B1666218) residues as internal borders for constructing the chimeras. nih.gov This strategy revealed that distinct molecular regions are responsible for their divergent killing properties, with two of the chimeras demonstrating even higher efficacy against both Escherichia coli and Staphylococcus aureus than the parent molecules. nih.govresearchgate.net
Another strategy involves combining hBD-3 with other human defensins. A chimeric peptide named H4 was designed by fusing sequences of hBD-3 and hBD-4. frontiersin.org This new analog exhibited significantly improved antibacterial activity against a range of pathogens, including multidrug-resistant Acinetobacter baumannii, compared to either parent peptide alone. frontiersin.org Similarly, a novel analog designated 3NI was designed based on the properties of wild-type hBD-1 and hBD-3. nih.gov The 3NI analog showed greater antibacterial activity against Pseudomonas aeruginosa, E. coli, and Enterococcus faecalis than the wild-type peptides, particularly at elevated salt concentrations. nih.govresearchgate.net
Deletion mutagenesis has also been employed to create hBD-3 analogs. Analogs devoid of N- and C-terminal regions were synthesized to investigate the influence of these structural motifs on antimicrobial activity and selectivity. nih.gov Further studies created three specific N-terminal deletion analogs (hBD-3Δ4, hBD-3Δ7, and hBD-3Δ10) to assess the role of the N-terminus on activity and salt resistance. plos.org The results indicated that deleting the first three residues (hBD-3Δ4) significantly enhanced antimicrobial activity and salt tolerance against nearly all tested strains compared to the full-length peptide. plos.org Conversely, deleting nine N-terminal residues diminished its antibacterial efficacy. plos.org
These studies highlight that rational design of chimeric peptides and analogs, by swapping, combining, or deleting specific domains, is a viable strategy for enhancing the therapeutic potential of hBD-3. mdpi.com
Table 1: Examples of this compound (hBD-3) Chimeric Peptides and Analogs
| Analog/Chimera Name | Design Strategy | Key Finding | Reference |
|---|---|---|---|
| HBD2/HBD3 Chimeras (C1-C6) | Domain swapping between hBD-2 and hBD-3. | Identified domains responsible for pathogen specificity; some chimeras had enhanced activity. | nih.govresearchgate.net |
| H4 | Combination of hBD-3 and hBD-4 sequences. | Improved antibacterial activity and salt resistance compared to parent peptides. | frontiersin.org |
| 3NI | Based on properties of hBD-1 and hBD-3. | Enhanced antibacterial activity, especially against P. aeruginosa, and high salt resistance. | nih.gov |
| hBD-3Δ4 | Deletion of the first 3 N-terminal residues. | Remarkably enhanced salt-resistance and antimicrobial activity. | plos.org |
| L21P, C21P, L25P, C25P | Analogs devoid of N- and C-terminal regions (Linear and Cyclic forms). | Showed the importance of the N-terminal domain and C-terminal charged residues for activity and selectivity. | nih.govnih.gov |
Strategies for Enhancing Stability and Activity (e.g., Diselenide Bonds)
A significant challenge in the therapeutic application of peptides like hBD-3 is ensuring their structural stability and maintaining high activity under physiological conditions. The native structure of hBD-3 is stabilized by three specific disulfide bridges (CysI–CysV, CysII–CysIV, CysIII–CysVI). mdpi.com However, research has shown that these bonds are critical for some functions but not others, opening avenues for strategic modification.
One innovative strategy to improve stability involves replacing native disulfide bridges with diselenide bonds. An alternative synthesis of hBD-3 where a native disulfide bridge was replaced with a diselenide bond was shown to improve the oxidative folding of the peptide. mdpi.com This modification can make the synthesis more efficient and potentially enhance the stability of the final peptide. mdpi.com
Interestingly, the disulfide bonds, while important, are not universally required for all of hBD-3's functions. Studies using a linear analog where all cysteine residues were replaced by α-aminobutyric acid ([Abu]-hBD-3) demonstrated that the disulfide bonds are fully dispensable for its antimicrobial activity against E. coli. pnas.org The bactericidal activity remained potent even in the complete absence of these cross-links. pnas.org This suggests that the peptide's cationic and amphipathic nature is the primary driver of its direct antimicrobial action.
In contrast, the same study found that the disulfide bonds are absolutely required for the peptide's chemotactic activity. pnas.org The linear [Abu]-hBD-3 analog completely lost its ability to attract immune cells, indicating that a defined, rigid three-dimensional structure stabilized by the disulfide bridges is necessary for receptor binding and immune signaling. pnas.org
Enhancing activity, particularly in high-salt environments like those found in certain disease states, is another key goal. The design of chimeric peptides, such as the 3NI analog and the H4 chimera, has proven effective in increasing salt resistance while boosting antimicrobial potency. frontiersin.orgnih.gov Similarly, the N-terminal deletion mutant hBD-3Δ4 exhibited significantly enhanced salt tolerance, retaining high antibacterial activity at NaCl concentrations where the wild-type peptide's efficacy is reduced. plos.org
In Vitro Functional Assays
Antimicrobial Activity Assays (e.g., MIC Determination)
The antimicrobial efficacy of this compound is primarily quantified using in vitro assays that determine its ability to kill or inhibit the growth of various pathogens. The most common method is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest peptide concentration that results in no visible microbial growth after a set incubation period. acs.orgapsnet.org
MIC values for hBD-3 have been determined against a wide array of bacteria. For mouse β-defensin 3 (mBD-3), MICs were found to be 8 µg/ml for P. aeruginosa PAO1 and 16 µg/ml for E. coli D31. asm.orgnih.gov For human β-defensin 3 (hBD-3), studies have consistently shown potent activity. One study reported MIC values in the range of 10 μg/mL against both Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) and Gram-positive (S. aureus, S. pneumoniae) bacteria in low ionic strength media. acs.org Another comprehensive study on clinical isolates found the median MIC of hBD-3 against S. aureus (including methicillin-resistant strains) to be 1 µg/mL, and against E. coli to be 4 µg/mL. peerj.comnih.gov
The peptide also shows strong bactericidal activity against oral bacteria, with minimal concentrations required to kill various Streptococcus species ranging from 2 to 16 µg/ml. nih.gov Furthermore, hBD-3 is effective against multidrug-resistant nosocomial strains. Bactericidal concentrations were found to be 4 µg/ml for A. baumannii, and between 4 to 8 µg/ml for S. aureus, P. aeruginosa, and S. maltophilia. nih.gov A fast bactericidal effect is often observed, with killing occurring within minutes to hours of exposure. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (hBD-3) Against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | D31 | 16 | asm.orgnih.gov |
| Pseudomonas aeruginosa | PAO1 | 8 | asm.orgnih.gov |
| Staphylococcus aureus | Clinical Isolates (Median) | 1 | peerj.comnih.gov |
| Escherichia coli | Clinical Isolates (Median) | 4 | peerj.comnih.gov |
| Streptococcus mutans | T282 | 2 | nih.gov |
| Streptococcus sobrinus | TH21 | 16 | nih.gov |
| Acinetobacter baumannii | Clinical Isolates | 2 - 16 | asm.org |
| Enterococcus faecium | Multidrug-Resistant | 8 | nih.gov |
Membrane Permeabilization and Lysis Studies
A primary mechanism of this compound's antimicrobial and anticancer activity is its ability to interact with and disrupt cellular membranes. This process is investigated through various biophysical and cell-based assays.
Studies on tumor cells have shown that hBD-3 causes death via rapid and selective membrane permeabilization. oncotarget.com Time-course confocal laser scanning microscopy revealed that hBD-3 first accumulates on the outer plasma membrane, then enters the cell at that point of accumulation. oncotarget.com This leads to the formation of large membrane blebs and ultimately cell lysis. oncotarget.com The selectivity for tumor cells over normal cells is a key finding. For instance, at a concentration of 25 µM, hBD-3 permeabilized approximately 85% of U937 tumor cells but only 14.5% of normal human umbilical vein endothelial cells (HUVEC). oncotarget.com
The interaction is highly specific, with research indicating that hBD-3 targets particular lipid components in the membrane. It has been shown to bind to the phosphoinositide PI(4,5)P2 in the membranes of tumor cells, and this interaction is required for its permeabilizing activity. oncotarget.comportlandpress.com This suggests a mechanism where defensins recognize specific "phospholipid recognition patterns" on target cells. oncotarget.com
Membrane permeabilization is commonly studied using dye leakage assays. nih.gov These experiments utilize phospholipid vesicles (liposomes) that mimic the composition of bacterial or mammalian membranes and are loaded with a fluorescent dye. The addition of hBD-3 or its analogs disrupts the vesicle integrity, causing the dye to leak out, which can be quantified by fluorescence spectroscopy. nih.gov
However, the relationship between permeabilization and cell death is complex. Some studies suggest that at lower, physiologically relevant concentrations, the microbicidal activity of hBD-3 does not involve membrane disruption. mdpi.com This indicates the existence of alternative mechanisms of action, possibly involving the inhibition of essential cellular processes like cell-wall biosynthesis through interaction with components like lipid II. apsnet.orgmdpi.com Molecular dynamics simulations also contribute to understanding how hBD-3 translocates across different types of lipid bilayers, providing a theoretical basis for its selective disruption of microbial membranes over host cell membranes. acs.org
Cell Migration and Proliferation Assays
Beyond its direct antimicrobial effects, this compound is a potent modulator of host cell behavior, particularly migration and proliferation. These functions are critical for processes like wound healing and immune response coordination and are studied using a variety of in vitro cell-based assays.
In the context of wound healing, hBD-3 has been shown to accelerate the process by promoting the migration and proliferation of fibroblasts, the primary cells responsible for tissue repair. frontiersin.orgnih.gov The effect on cell migration is often studied using scratch assays or Boyden chamber (Transwell) assays. In a scratch assay, a "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured in the presence or absence of hBD-3. frontiersin.org Boyden chamber assays measure chemotaxis, where cells in an upper chamber migrate through a porous membrane towards a chemoattractant like hBD-3 in the lower chamber. frontiersin.orgnih.gov Studies using these methods found that hBD-3 causes a marked, dose-dependent increase in fibroblast migration. frontiersin.orgnih.gov
Cell proliferation is typically assessed using assays like the CCK-8 assay or MTT assay, which measure metabolic activity as an indicator of cell viability and growth. frontiersin.orgspandidos-publications.com Research has demonstrated that hBD-3 stimulates the proliferation of human fibroblasts and porcine ovarian granulosa cells. frontiersin.orgnih.gov In granulosa cells, a 2.5-fold increase in cell migration was observed, and the peptide was found to increase the expression of genes associated with cell proliferation, such as cyclin D1 and PCNA. nih.gov
Interestingly, the effect of hBD-3 on migration and proliferation can be cell-type specific and context-dependent. While it promotes the migration of fibroblasts, it has been shown to significantly inhibit the migration of colon cancer cells in a dose-dependent manner. spandidos-publications.comspandidos-publications.com However, in these same cancer cells, hBD-3 did not affect proliferation, highlighting its ability to selectively modulate different cellular processes. spandidos-publications.comspandidos-publications.com
Cytokine and Chemokine Production Analysis
This compound plays a crucial role in orchestrating immune responses by inducing the production of various cytokines and chemokines from both immune and epithelial cells. This function is typically analyzed by measuring the levels of these signaling molecules in cell culture supernatants using techniques like ELISA (enzyme-linked immunosorbent assay) or multiplexed microbead arrays. nih.govarvojournals.org
Studies have shown that hBD-3 can stimulate monocytes and macrophages to produce a variety of chemokines. When purified human monocytes were stimulated with hBD-3, they released chemokines including Monocyte Chemoattractant Protein-1 (MCP-1), Gro-α, Macrophage-Derived Chemokine (MDC), and Macrophage Inflammatory Protein-1β (MIP-1β). nih.gov HBD-3 also uniquely induced the production of Vascular Endothelial Growth Factor (VEGF), an important angiogenesis factor. nih.gov Depletion of CD14+ monocytes from peripheral blood mononuclear cell cultures resulted in the loss of hBD-3-induced chemokine production, confirming that monocytes are a primary source. nih.gov
Epithelial cells, which are a major source of hBD-3 in the body, also respond to it. Human conjunctival epithelial cells stimulated with hBD-3 showed increased production of IL-6, IL-8, RANTES, and MIP-1β. arvojournals.org Similarly, epidermal keratinocytes respond to hBD-3 by increasing the production of proinflammatory cytokines and chemokines. frontiersin.orgfrontiersin.org This creates a positive feedback loop, amplifying the local immune response. arvojournals.org
The immunomodulatory role of hBD-3 is complex, as it can also exhibit anti-inflammatory properties. In macrophages stimulated with the bacterial component lipopolysaccharide (LPS), hBD-3 was found to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This suggests that hBD-3 can act to limit excessive inflammation during an infection. Gene expression analysis indicated that hBD-3 interferes with TLR4 signaling pathways to achieve this suppressive effect. nih.gov In dental pulp tissue, hBD-3 concentrations were found to be highly correlated with the levels of numerous cytokines and chemokines, including TNF-α, IL-8, MCP-1, and RANTES, in both symptomatic and asymptomatic pulpitis. researchgate.net
Receptor Binding and Signaling Pathway Activation Assays
The biological activities of this compound (also known as human β-defensin 3 or hBD-3) are mediated through its interaction with a variety of cell surface receptors, initiating distinct signaling cascades. Assays to elucidate these interactions are crucial for understanding its multifunctional role in both innate immunity and host cell modulation.
Receptor Binding Studies:
A range of in vitro binding assays has demonstrated that hBD-3 interacts with several classes of receptors. These include Toll-like receptors (TLRs), chemokine receptors, and other cell surface proteins. ijpsr.comwindows.netnih.gov
Toll-Like Receptors (TLRs): HBD-3 has been shown to be a ligand for TLR1 and TLR2. mdpi.comresearchgate.net This interaction is critical for the activation of professional antigen-presenting cells (APCs) like monocytes and dendritic cells. nih.govmdpi.com While some studies have suggested murine β-defensin 2 acts via TLR4, the direct interaction of hBD-3 with TLR4 is less clear, with some reports indicating it may inhibit TLR4 signaling pathways. windows.netmdpi.com
Chemokine Receptors: HBD-3 exhibits binding affinity for several chemokine receptors, which explains its chemotactic properties. It has been shown to interact with CCR2 and CCR6 to attract monocytes, macrophages, immature dendritic cells, and memory T cells. nih.govnih.gov Furthermore, hBD-3 acts as an antagonist for the CXCR4 receptor, blocking its activation by its natural ligand, SDF-1α (CXCL12). ijpsr.comkarger.com This antagonism is dependent on the structural integrity of hBD-3, including its cysteine residues and specific cationic residues. karger.com
Other Receptors and Binding Partners: Research has identified other significant binding partners for hBD-3. It binds to the phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which is critical for its cytolytic activity against tumor cells. ijpsr.com In the context of wound healing, hBD-3 interacts with Fibroblast Growth Factor Receptor 1 (FGFR1) on human fibroblasts. researchgate.net Additionally, it can interact with LDL receptor-related protein-5 (LRP5), a Wnt co-receptor, to activate the β-catenin signaling pathway. researchgate.net
Signaling Pathway Activation:
The binding of hBD-3 to its cognate receptors triggers downstream signaling pathways that orchestrate cellular responses.
TLR-Mediated Signaling: Upon binding to TLR1/TLR2 heterodimers on monocytes, hBD-3 initiates a signaling cascade dependent on the adaptor protein MyD88. mdpi.comresearchgate.net This leads to the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1) and subsequent activation of the transcription factor NF-κB. mdpi.com NF-κB activation results in the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40, and the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. nih.govmdpi.com Conversely, some studies indicate hBD-3 can suppress TLR4 signaling downstream of both MyD88-dependent and TRIF-dependent pathways, leading to an anti-inflammatory effect by inhibiting the transcription of pro-inflammatory genes. windows.net
FGFR-Mediated Signaling: The interaction of hBD-3 with FGFR1 on fibroblasts activates the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. researchgate.net This activation is confirmed by the observed phosphorylation of FGFR1, JAK2, and STAT3 following hBD-3 treatment and is linked to enhanced cell migration, proliferation, and production of angiogenic factors. researchgate.net
EGFR/MAPK Signaling: Certain natural compounds have been found to induce hBD-3 expression through the activation of the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Erk, p38, and SAPK/JNK, without activating the pro-inflammatory NF-κB pathway. mdpi.comcapes.gov.br
β-Catenin Pathway Activation: In response to respiratory syncytial virus (RSV) infection, extracellular hBD-3 can interact with the LRP5 receptor to stabilize β-catenin, leading to its activation and the subsequent transcription of target genes, contributing to the pro-inflammatory response. researchgate.net
The table below summarizes the key receptor interactions and resulting signaling events for this compound.
| Receptor/Binding Partner | Cell Type(s) | Signaling Pathway Activated/Modulated | Key Outcome(s) | Reference(s) |
|---|---|---|---|---|
| TLR1 / TLR2 | Monocytes, Myeloid Dendritic Cells | MyD88-dependent, NF-κB activation | Upregulation of co-stimulatory molecules (CD80, CD86), cytokine production | nih.govmdpi.comresearchgate.net |
| TLR4 | Macrophages | Inhibition of MyD88 and TRIF pathways | Suppression of LPS-induced pro-inflammatory gene transcription | windows.net |
| CCR2 | Monocytes, Macrophages | Chemotaxis signaling | Recruitment of myeloid cells | nih.govnih.gov |
| CCR6 | Immature Dendritic Cells, Memory T cells | Chemotaxis signaling | Recruitment of adaptive immune cells | nih.gov |
| CXCR4 | T cells, Epithelial cells | Antagonism of SDF-1α signaling | Inhibition of Ca2+ mobilization, receptor internalization | ijpsr.comkarger.com |
| FGFR1 | Fibroblasts | JAK2/STAT3 pathway | Cell migration, proliferation, angiogenesis | researchgate.net |
| LRP5 | Lung epithelial cells | β-catenin pathway | Stabilization of β-catenin, pro-inflammatory response | researchgate.net |
| PI(4,5)P2 | Tumor cells | Membrane permeabilization | Cell lysis | ijpsr.com |
In Vivo Model Systems (Non-Clinical)
Murine Models for Host Defense Studies
Murine models have been indispensable for elucidating the in vivo functions of β-defensins in host defense, including the orthologs of human this compound. The mouse ortholog of hBD-3 has been identified as mouse β-defensin 14 (mBD-14), which shares high sequence identity and similar functional properties, including broad-spectrum antimicrobial activity and induction by inflammatory stimuli. mdpi.com Another murine defensin, mBD-3 (a homolog of human β-defensin 2), is also frequently studied due to its inducible nature and role in immunity. acs.orgnih.gov
Studies using these models often involve challenging mice with pathogens and observing the outcomes in wild-type versus defensin-deficient animals.
Models of Bacterial and Fungal Infection:
Keratitis: In murine models of Pseudomonas aeruginosa and Fusarium solani keratitis, β-defensins are crucial for controlling the infection. mdpi.comnih.govgenecards.org Mice deficient in mBD-3 (via genetic knockout) or mBD-4 (via siRNA knockdown) exhibit more severe corneal disease, increased neutrophil infiltration, and delayed clearance of the pathogen compared to wild-type controls. nih.govgenecards.org
Airway Infections: Following intratracheal instillation of P. aeruginosa, expression of mBD-3 mRNA is significantly upregulated in the airways. acs.orgnih.gov In a model of Bordetella bronchiseptica infection, wild-type bacteria were shown to suppress mBD-3 mRNA levels in the trachea, while a mutant strain lacking a key secretion system did not, highlighting a bacterial evasion mechanism. nih.gov Furthermore, mBD-1 deficient mice showed increased bacterial loads in the trachea, demonstrating the coordinated action of multiple defensins. nih.gov
Peritonitis: A mouse peritonitis model demonstrated the therapeutic potential of defensins. Treatment with a fungal defensin, micasin, significantly increased the survival of mice lethally infected with methicillin-resistant Staphylococcus aureus (MRSA) or P. aeruginosa. utep.edu
Models of Ascending Infection and Preterm Birth: The protective role of hBD-3 has been tested in a mouse model of ascending infection-related preterm birth. Intravaginal administration of an adeno-associated virus vector expressing hBD-3 (AAV8 HBD3.GFP) in pregnant mice was shown to reduce bacterial ascent from the vagina into the uterine cavity and significantly increase the proportion of live pups born following a bacterial challenge.
The table below summarizes findings from key murine model studies.
| Murine Model | Defensin Studied | Pathogen/Challenge | Key Findings | Reference(s) |
|---|---|---|---|---|
| Fusarium Keratitis | mBD-3 (knockout), mBD-4 (siRNA) | Fusarium solani | Deficient mice showed enhanced disease severity, increased neutrophil recruitment, and delayed pathogen elimination. | nih.govgenecards.org |
| Bacterial Keratitis | mBD-2, mBD-3 (knockout/siRNA) | Pseudomonas aeruginosa | Deficiency resulted in more severe infection and tissue damage. | nih.gov |
| Tracheal Infection | mBD-1 (knockout), mBD-3 (expression) | Bordetella bronchiseptica | mBD-1 deficiency led to increased bacterial numbers. Wild-type bacteria suppressed mBD-3 expression. | nih.gov |
| Airway Instillation | mBD-3 (expression) | Pseudomonas aeruginosa | Significant upregulation of mBD-3 mRNA in airways and other mucosal sites post-infection. | acs.orgnih.gov |
| Ascending Infection/Preterm Birth | hBD-3 (AAV delivery) | Escherichia coli | Cervical HBD-3 expression reduced bacterial ascent to the uterus and increased live pup survival. | |
| Peritonitis | Micasin (fungal defensin) | S. aureus (MRSA), P. aeruginosa | Treatment with the defensin increased survival rates in lethally infected mice. | utep.edu |
Zebrafish and Other Invertebrate Models for Evolutionary and Functional Analysis
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying innate immunity, gene function, and evolutionary biology, making it highly suitable for the analysis of defensins. Its advantages include rapid external development, optical transparency of embryos and larvae allowing for real-time imaging of host-pathogen interactions, and a fully sequenced genome with conserved immune system components. Crucially, for the first 4-6 weeks of life, zebrafish rely solely on their innate immune system, providing a unique window to study these mechanisms in isolation from adaptive immunity.
Multiple β-defensin genes have been identified in zebrafish and other teleost fish. Notably, three distinct β-defensin isoforms (zfBD1, zfBD2, zfBD3) have been found in zebrafish. nih.govmdpi.com The gene for zfBD3 is located on a different chromosome from the other two, indicating that multiple defensin loci exist in fish. researchgate.netmdpi.com
Evolutionary Analysis:
Comparative genomics reveals important evolutionary aspects of the β-defensin family. Fish β-defensin genes typically possess a three-exon/two-intron structure, which differs from the two-exon/one-intron organization found in mammalian β-defensins. mdpi.com This structural difference suggests that β-defensins are an ancient component of vertebrate immunity and that species-specific events, such as intron insertions, have occurred during evolution. mdpi.com It is hypothesized that vertebrate β-defensins may have evolved from the "big defensin" peptides found in invertebrates. windows.net Phylogenetic analyses suggest that β-defensins represent the primitive form of the defensin family, which later expanded through gene and genome duplication events.
Functional Analysis:
Despite structural and evolutionary divergence, a high degree of functional conservation exists between fish and mammalian β-defensins.
Antimicrobial and Immunomodulatory Roles: Fish β-defensins are expressed in mucosal and immune tissues and exhibit broad-spectrum antimicrobial activity. nih.govmdpi.com They also function as immunomodulators, for example, by acting as chemoattractants for immune cells like leukocytes, a role analogous to that of hBD-3. mdpi.com
Inducible Expression: The expression of zebrafish β-defensins can be induced by immune challenges, such as exposure to bacterial components like lipopolysaccharide (LPS), further underscoring their role in active immune defense. mdpi.com
Genetic Manipulation: The amenability of the zebrafish model to genetic manipulation, such as gene knockdown using morpholinos or knockout using CRISPR/Cas9, provides a powerful platform for in vivo functional analysis. nih.gov These tools can be used to determine the specific contribution of defensin orthologs to host defense against various pathogens.
While direct functional replacement studies using human this compound in zebrafish models are not yet widely reported, the conservation of fundamental antimicrobial and immunomodulatory functions makes the zebrafish an invaluable model for dissecting the core biological roles of the β-defensin family and understanding their evolutionary trajectory.
Organotypic Culture Models
Organotypic culture models, also referred to as 3D culture systems or organoids, represent a significant advancement over traditional 2D monolayer cell cultures for studying host-pathogen interactions and epithelial biology. These models are created by culturing cells in a three-dimensional matrix, which allows them to self-organize and differentiate to form structures that closely mimic the architecture, cell-cell interactions, and functionality of native tissues.
For the study of this compound, organotypic models of epithelial tissues, such as the gingiva, have been particularly informative. The gingival epithelium is a primary site of hBD-3 expression and plays a critical role in oral innate defense.
Modeling Defensin Expression and Localization: Organotypic models have successfully replicated the in vivo patterns of β-defensin expression. In three-dimensional organotypic models of gingival epithelium, hBD-3 is localized primarily to the basal cell layers, similar to its distribution in vivo. In contrast, other defensins like hBD-2 are secreted from the more superficial layers.
Investigating Host-Pathogen Interactions: These models are well-suited for studying the induction of defensins in response to specific microbial challenges. For example, using an organotypic dento-epithelial culture model, researchers have shown that exposure to biofilms of the bacterium Fusobacterium nucleatum significantly increases the secretion of hBD-3. In these experiments, hBD-3 expression increased in the basal layers and extended towards the superficial layers after 24 hours of infection, demonstrating a dynamic response to the bacterial stimulus.
Advantages Over Traditional Models: Organotypic cultures provide a more physiologically relevant environment than monolayer cultures. They allow for the study of complex interactions between different cell types (e.g., keratinocytes and fibroblasts) and the establishment of gradients (e.g., nutrients, oxygen), which are crucial for simulating the in vivo environment. For studying host-pathogen interactions, they offer a controlled system that is more complex than in vitro assays but less complex and more accessible than in vivo animal models.
The use of organotypic culture models provides detailed insights into the spatial and temporal regulation of this compound expression within a tissue context, offering a valuable platform for dissecting its role in epithelial barrier function and innate immunity.
Role in Disease Pathophysiology Mechanistic Insights
Involvement in Infectious Diseases
hBD-3 demonstrates broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, viruses, and fungi. frontiersin.orgnih.govaai.org Its expression is often induced at sites of infection in response to microbial products or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov This inducibility highlights its significance as a key component of the host's immediate defense arsenal.
hBD-3 is a potent agent against both Gram-negative and Gram-positive bacteria, including clinically significant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. aai.orgfrontiersin.org Its activity against these bacteria is maintained even in high-salt conditions, which can inhibit other defensins. nih.govcornell.edu
Infections with P. aeruginosa, an opportunistic Gram-negative bacterium, trigger the expression of hBD-3 in epithelial cells. aai.orgnih.gov Studies have shown that hBD-3 not only has direct bactericidal effects but also modulates the host's immune response. nih.govnih.gov For instance, hBD-3 can suppress macrophage autophagy while enhancing the engulfment of P. aeruginosa, leading to more effective bacterial clearance. nih.gov The antimicrobial activity of a murine orthologue, mBD-3, was demonstrated against P. aeruginosa with a minimum inhibitory concentration (MIC) of 8 μg/ml. nih.gov
Against Staphylococcus aureus, a common Gram-positive pathogen, hBD-3 exhibits potent bactericidal activity, including against methicillin-resistant strains (MRSA). nih.govcornell.edu A primary mechanism of its action against staphylococci is the inhibition of cell wall biosynthesis. nih.govasm.org hBD-3 binds to lipid II, a crucial precursor molecule in the bacterial cell wall synthesis pathway. asm.org This interaction disrupts the process, leading to the accumulation of the soluble precursor UDP-MurNAc-pentapeptide and the formation of localized lesions in the cell wall, ultimately causing cell rupture. nih.govasm.org The expression of hBD-3 is upregulated in skin keratinocytes upon contact with S. aureus, suggesting its role in creating an antimicrobial shield in the skin. nih.gov
| Pathogen | Key Mechanistic Insight | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Direct antimicrobial activity and immunomodulation. | Upregulated expression in airways post-infection. Suppresses macrophage autophagy and enhances phagocytosis. | nih.govnih.gov |
| Staphylococcus aureus | Inhibition of cell wall biosynthesis. | Binds to lipid II, disrupting the cell wall synthesis machinery. Potent activity against MRSA. | nih.govcornell.eduasm.org |
The role of defensins in viral infections, including those caused by coronaviruses, has been an area of active investigation. mdpi.com In the context of SARS-CoV-2, the virus responsible for COVID-19, the expression of hBD-3 appears to be dysregulated. Some studies have reported a significant downregulation of defensin (B1577277) genes, including DEFB103A (the gene for hBD-3), in the nasopharyngeal and oropharyngeal cavities of patients with COVID-19 compared to healthy controls. mdpi.comfrontierspartnerships.org This suggests that a compromised innate immune response provided by defensins could contribute to the progression of the disease. frontierspartnerships.org
Conversely, other research has found that plasma levels of β-defensin 3 were significantly increased in patients with severe COVID-19, particularly those who developed acute kidney injury. medrxiv.org This indicates that systemic inflammation in severe disease is associated with a robust release of this peptide. medrxiv.org Mechanistically, defensins are thought to inhibit viral infection by preventing the virus from entering host cells. forbes.com Furthermore, hBD-3 has been proposed as a potential adjuvant for multi-epitope subunit vaccines against SARS-CoV-2 to help elicit a stronger immune response. mdpi.com
hBD-3 possesses significant antifungal properties, particularly against Candida species, which are common opportunistic fungal pathogens. nih.govunits.it It has been shown to be effective against Candida albicans, the most prevalent species causing human fungal infections. nih.govunits.it The mechanism of its antifungal action involves interaction with and disruption of the fungal cell membrane. rde.ac Specifically, studies suggest that hBD-3 interacts with cell-surface proteins on C. albicans, causing membrane disruption and cell death. rde.ac
Recombinant hBD-3 has demonstrated activity against C. albicans, C. tropicalis, and C. parapsilosis in vitro. units.it In esophagitis caused by C. albicans, hBD-2 and hBD-3 are found to be upregulated in the esophagus. units.it A synthetic peptide derived from the C-terminus of hBD-3 also showed significant fungicidal activity against C. albicans biofilms, suggesting its potential as a therapeutic agent. rde.ac
Infectious keratitis, an inflammation of the cornea, is a sight-threatening condition caused by bacteria, fungi, viruses, or protozoa. arvojournals.org The ocular surface relies on antimicrobial peptides like hBD-3 as part of its innate defense. arvojournals.orgnottingham.ac.uk Studies have demonstrated a dynamic regulation of hBD-3 during infectious keratitis.
In cases of Acanthamoeba keratitis, hBD-3 gene expression is markedly increased during the acute infection phase and returns to near-normal levels after healing. arvojournals.orgnih.govresearchgate.net A similar, though more moderate, upregulation of hBD-3 expression is observed in bacterial keratitis caused by both Gram-positive and Gram-negative bacteria. arvojournals.orgnih.gov This upregulation in response to various pathogens underscores the peptide's broad role in ocular surface defense. arvojournals.orgnottingham.ac.uk
| Pathology | Causative Agent | hBD-3 Gene Expression Change (Acute Phase) | Reference |
|---|---|---|---|
| Acanthamoeba Keratitis | Acanthamoeba | Markedly Increased (~120-fold) | arvojournals.orgnih.govresearchgate.net |
| Gram-Positive Bacterial Keratitis | Gram-Positive Bacteria | Moderately Increased (~10-fold) | arvojournals.orgnih.govresearchgate.net |
| Gram-Negative Bacterial Keratitis | Gram-Negative Bacteria | Moderately Increased (~4-fold) | arvojournals.orgnih.govresearchgate.net |
Contribution to Non-Infectious Inflammatory Conditions (e.g., Inflammatory Bowel Diseases)
Inflammatory bowel diseases (IBD), including Crohn's disease (CD) and ulcerative colitis (UC), are chronic inflammatory conditions of the gastrointestinal tract where the interplay between the host immune system and gut microbiota is dysregulated. scirp.orgsemanticscholar.org hBD-3 is implicated in the pathophysiology of IBD, although its precise role is complex.
Several studies have found that hBD-3 expression is significantly increased in the inflamed intestinal mucosa of patients with IBD compared to healthy controls. plos.orgnih.govnih.gov In children with IBD, a significant induction of hBD-3 was observed in the inflamed terminal ileum and ascending colon. plos.org This upregulation strongly correlates with the expression of pro-inflammatory cytokines such as IL-8 and TNF-α. plos.org In ulcerative colitis, both hBD-3 and hBD-4 mRNA levels are significantly higher in intestinal epithelial cells from inflamed regions. nih.gov
While traditionally considered pro-inflammatory, some evidence suggests hBD-3 may also have anti-inflammatory or immunomodulatory functions. nih.govnih.gov For example, hBD-3 has been shown to inhibit the production of TNF-α and IL-6 by macrophages stimulated with lipopolysaccharide (LPS) both in vitro and in vivo. nih.gov In Crohn's disease, hBD-3 protein is not only increased but also redistributed from the apical surface of epithelial cells to the basolateral surface and lamina propria, where it can interact with immune cells like T lymphocytes. nih.govoup.com This suggests that beyond its antimicrobial function, hBD-3 may actively modulate the intense adaptive immune response characteristic of Crohn's disease. oup.com
Complex Role in Neoplasia
The involvement of hBD-3 in cancer is multifaceted and appears to be highly dependent on the specific type of cancer. frontiersin.orgfrontiersin.org It has been reported to have both pro-tumorigenic and potential anti-tumorigenic roles.
In several types of cancer, particularly oral squamous cell carcinoma (OSCC) and cervical cancer, hBD-3 is frequently overexpressed. nih.govfrontiersin.org Studies have shown elevated hBD-3 expression in OSCC lesions compared to healthy oral tissue. frontiersin.orgmdpi.com This overexpression has been linked to the promotion of cancer cell proliferation, migration, and invasion. nih.gov In cervical cancer, increased hBD-3 expression was positively correlated with disease progression and was shown to promote tumor growth in a mouse xenograft model through the activation of the NF-κB signaling pathway. nih.gov Similarly, in head and neck cancers, hBD-3 may enhance metastasis and protect cancer cells from apoptosis. mdpi.com
The mechanisms driving these pro-tumor effects can involve the chemoattraction of myeloid cells to the tumor site, which in turn secrete pro-inflammatory cytokines that contribute to tumor growth. frontiersin.org The expression of hBD-3 in some cancers is regulated by pathways that are themselves central to carcinogenesis, such as the Epidermal Growth Factor Receptor (EGFR) pathway in OSCC. frontiersin.orgmdpi.com
Potential Anti-tumor Activities (e.g., Tumor Cell Permeabilization, Targeting PI(4,5)P2)
hBD-3 has demonstrated direct cytotoxic activity against a variety of cancer cells. oncotarget.com This oncolytic function is primarily mediated through the permeabilization of the tumor cell membrane, a process distinct from apoptosis. portlandpress.commdpi.com
Tumor Cell Permeabilization and Targeting PI(4,5)P2
A key mechanism behind hBD-3's anti-cancer effect is its ability to target and interact with specific lipids on the tumor cell surface. portlandpress.com Research has identified phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a phosphoinositide in the plasma membrane, as a critical binding partner for hBD-3. nih.govnih.govoncotarget.com The process involves a conserved cationic loop motif within the hBD-3 structure that binds to the anionic head of PI(4,5)P2. nih.govresearchgate.net This interaction is crucial for mediating the cytolysis (cell bursting) of tumor cells. mdpi.comnih.gov
This binding leads to membrane disruption, characterized by the formation of large, necrotic-like membrane blebs and increased permeability to dyes like propidium (B1200493) iodide, indicating a loss of membrane integrity. portlandpress.comnih.gov Studies have shown that hBD-3 is selectively cytolytic to tumor cells at low micromolar concentrations, while primary (normal) cells are significantly less susceptible. oncotarget.comnih.gov For instance, hBD-3 showed dose-dependent cytotoxicity against various tumor cell lines with IC₅₀ values ranging from 8 to 20 μM, whereas the IC₅₀ values for primary human cells were much higher, between 30 and 65 μM. nih.gov This selective action suggests a potential therapeutic window. The binding to PI(4,5)P2 is considered a conserved mechanism, as it has also been observed in defensins from other species, such as the plant defensin NaD1. nih.govnih.gov
| Cell Line | Type | IC₅₀ (μM) |
| HeLa | Cervical Cancer | ~8 |
| HL-60 | Promyelocytic Leukemia | ~10 |
| Jurkat | T-cell Leukemia | ~12 |
| U937 | Histiocytic Lymphoma | ~15 |
| PC3 | Prostate Cancer | ~20 |
| HUVEC | Primary Endothelial Cells | ~30 |
| AHDF | Primary Dermal Fibroblasts | ~65 |
| CASMC | Primary Coronary Artery Smooth Muscle Cells | >50 |
| Data sourced from studies on hBD-3 cytotoxicity. nih.gov |
Other anti-tumor mechanisms have been proposed, including the inhibition of tumor cell migration. In colon cancer models, hBD-3, produced by tumor-infiltrating monocytes, was found to inhibit the migration of cancer cells by down-regulating the expression of metastasis-associated 1 family, member 2 (MTA2). spandidos-publications.com
Reported Pro-tumorigenic Roles (e.g., Promotion of Tumor Growth and Migration, Angiogenesis)
Conversely, a growing body of evidence indicates that hBD-3 can also function as a pro-tumorigenic factor, particularly in certain epithelial cancers like oral squamous cell carcinoma (OSCC) and cervical cancer. mdpi.comnih.gov In these contexts, hBD-3 is often overexpressed and its levels are positively correlated with disease progression. researchgate.netnih.gov
Promotion of Tumor Growth and Migration
In cervical cancer, elevated hBD-3 expression has been shown to promote cancer cell proliferation by accelerating the G1/S phase transition of the cell cycle. nih.gov It also enhances the migration and invasion of cervical cancer cells. nih.gov These oncogenic effects are associated with the activation of the NF-κB (nuclear factor-kappa B) signaling pathway. nih.gov Similarly, in head and neck squamous cell carcinoma, hBD-3 enhances cancer metastasis, an effect that can be blocked by inhibiting the epidermal growth factor receptor (EGFR). mdpi.com hBD-3 can also protect these cancer cells from cisplatin-mediated apoptosis, thereby promoting cancer cell survival. mdpi.com
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. hBD-3 has been identified as a potent promoter of angiogenesis. mdpi.comresearchgate.net It induces the production of several key angiogenic factors in fibroblasts, the primary cells involved in wound healing and tissue remodeling. frontiersin.orgnih.gov In vitro studies have demonstrated that hBD-3 stimulation leads to an enhanced secretion of:
Vascular Endothelial Growth Factor (VEGF) frontiersin.orgnih.gov
Platelet-Derived Growth Factor (PDGF) frontiersin.orgnih.gov
Fibroblast Growth Factor (FGF) frontiersin.orgnih.gov
Angiogenin (B13778026) (ANG) mdpi.com
This induction of angiogenic factors is mediated through signaling pathways including EGFR, Src, JNK, and NF-κB. mdpi.comresearchgate.net In vivo studies confirm these findings, showing that hBD-3-treated wounds have an increased number of newly formed blood vessels. frontiersin.orgnih.gov This pro-angiogenic activity can contribute to establishing the necessary microenvironment for tumor growth and progression. mdpi.com
| Pro-tumorigenic Effect | Cancer Type(s) | Associated Mechanism(s) |
| Cell Proliferation | Cervical Cancer, Oral Squamous Cell Carcinoma | Activation of NF-κB signaling, G1/S progression researchgate.netnih.gov |
| Cell Migration/Invasion | Oral Squamous Cell Carcinoma, Cervical Cancer | Upregulation of CCR7, EGFR signaling mdpi.comnih.gov |
| Anti-apoptosis | Head and Neck Squamous Cell Carcinoma | PI3/Akt pathway activation mdpi.com |
| Angiogenesis | General Tumor Microenvironment | Induction of VEGF, PDGF, FGF, Angiogenin mdpi.comfrontiersin.orgnih.gov |
| Macrophage Recruitment | Oral Squamous Cell Carcinoma | Chemoattraction of tumor-associated macrophages frontiersin.org |
| Summary of reported pro-tumorigenic roles of hBD-3. |
Implications for Antimicrobial Resistance
hBD-3 is recognized as one of the most potent human defensins, exhibiting a broad spectrum of powerful bactericidal activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. pnas.orgpeerj.com Its high net positive charge (+11) is thought to contribute to its potent, salt-insensitive antimicrobial action compared to other defensins like hBD-1 and hBD-2. mdpi.compnas.org
The antimicrobial efficacy of many defensins is often diminished in high-salt environments, which can be a limiting factor in physiological conditions such as in saliva or certain body fluids. mdpi.compnas.org While hBD-3 is considered relatively salt-resistant, its activity can still be attenuated by high ionic strength. frontiersin.orgnih.gov For example, while a linear, unstructured version of hBD-3 showed high resistance to salt, the activity of the native, folded peptide against certain bacteria was diminished in the presence of 150 mM NaCl. nih.gov However, its ability to remain active against various pathogens, including resistant strains like Staphylococcus aureus, at physiological salt concentrations highlights its potential as a template for developing new antimicrobial agents. frontiersin.orgfrontiersin.org
The development of resistance by bacteria to conventional antibiotics is a major global health threat. peerj.com Antimicrobial peptides like hBD-3 represent a promising area of research because their primary mechanism of action—membrane permeabilization—is thought to be less susceptible to the development of microbial resistance compared to conventional antibiotics that target specific metabolic pathways. peerj.com Studies have shown that combinations of hBD-3 with conventional antibiotics like rifampicin (B610482) can produce synergistic effects against bacteria like S. aureus, suggesting a strategy to enhance the efficacy of existing drugs and combat resistance. peerj.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
